Product packaging for Oseltamivir Acid Hydrochloride(Cat. No.:)

Oseltamivir Acid Hydrochloride

Cat. No.: B586592
M. Wt: 320.81 g/mol
InChI Key: OTBMMOBYSNFNOE-LUHWTZLKSA-N
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Description

Context within Neuraminidase Inhibitor Research

Oseltamivir (B103847) acid, in its active carboxylate form, is a potent and selective inhibitor of the neuraminidase enzyme, which is a glycoprotein (B1211001) essential for the replication of influenza A and B viruses. nih.govnih.gov The neuraminidase enzyme is found on the surface of the influenza virus and is responsible for cleaving sialic acid residues on the host cell surface. This action facilitates the release of newly formed virus particles from infected cells, allowing the virus to spread throughout the body. nih.gov

By competitively inhibiting the active site of the neuraminidase enzyme, oseltamivir carboxylate prevents this cleavage. This blockage traps the new virions on the surface of the host cell, preventing their release and thereby halting the spread of the infection. researchgate.net

The development of oseltamivir was a significant advancement in influenza therapy, as it was the first orally active neuraminidase inhibitor to be commercially developed. rjptonline.orgchemicalbook.com Research in this area has also focused on understanding and overcoming mechanisms of viral resistance. wikipedia.org

Chemical Identity and Stereochemistry of Oseltamivir Acid Hydrochloride

Oseltamivir acid is a cyclohexenecarboxylic acid derivative. nih.gov Specifically, it is cyclohex-1-ene-1-carboxylic acid substituted at the 3, 4, and 5 positions with a pentan-3-yloxy group, an acetamido group, and an amino group, respectively. nih.govebi.ac.uk The hydrochloride salt form enhances the compound's stability and suitability for research applications.

The stereochemistry of oseltamivir is critical for its antiviral activity. The molecule possesses three chiral centers, which means there are eight possible stereoisomers. rsc.org However, only the specific (3R,4R,5S) enantiomer exhibits the potent inhibitory activity against the viral neuraminidase. rjptonline.orgnih.govebi.ac.uk This precise three-dimensional arrangement allows the molecule to fit optimally into the active site of the neuraminidase enzyme. The synthesis of this specific stereoisomer is a key challenge and a major focus of synthetic chemistry research in this field. rsc.orgwikipedia.org Studies have shown that other stereoisomers have significantly lower or no antiviral activity, highlighting the crucial role of the (3R,4R,5S) configuration for effective enzyme inhibition. rsc.orgresearchgate.net

Chemical Properties of Oseltamivir Acid

Property Value
Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
InChI InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
InChIKey NENPYTRHICXVCS-YNEHKIRRSA-N
Canonical SMILES CCC(CC)O[C@@H]1C=C(CC@H[C@H]1NC(=O)C)C(=O)O

Data sourced from PubChem CID 449381 nih.govebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25ClN2O4 B586592 Oseltamivir Acid Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMMOBYSNFNOE-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Methodologies for Oseltamivir Acid and Its Derivatives

Historical and Current Synthetic Routes for the Carbocyclic Core of Oseltamivir (B103847) Acid

The synthesis of oseltamivir, a molecule with three stereocenters, presents a significant challenge in controlling its stereochemistry. wikipedia.org The desired isomer is just one of eight possible stereoisomers, making precise synthetic strategies crucial. wikipedia.org

Shikimic Acid-Based Syntheses

The commercial production of oseltamivir, known by its trade name Tamiflu, traditionally starts from (-)-shikimic acid. wikipedia.org This natural product is harvested from Chinese star anise (Illicium verum) and can also be produced through fermentation using genetically modified E. coli. wikipedia.orgnih.govacs.org The use of shikimic acid is advantageous as it provides a pre-existing chiral carbocyclic framework, which can guide the introduction of the required stereochemistry at carbons 3, 4, and 5. nih.gov

Alternative Chiral Pool Precursors

To circumvent the reliance on shikimic acid, researchers have explored various other chiral starting materials. These alternative precursors provide a different scaffold from which the oseltamivir core can be constructed.

Chiral Pool PrecursorKey Synthetic StrategyReference
Quinic Acid Initially used by Gilead Sciences, but was less efficient than the shikimic acid route due to lower yields and extra dehydration steps. wikipedia.org wikipedia.org
D-Ribose An efficient formal synthesis was developed using this inexpensive and abundant sugar. A key step is an intramolecular ring-closing metathesis (RCM) to form the cyclohexene (B86901) skeleton. researchgate.netresearchgate.netgoogle.com researchgate.netresearchgate.netgoogle.com
L-Serine A synthetic strategy starting from L-serine has been developed. researchgate.net researchgate.net
L-Glutamic Acid Utilized as a chiral source to install the correct stereochemistry, often employing a Dieckmann condensation to construct the six-membered ring. researchgate.netgoogle.comacs.org researchgate.netgoogle.comacs.org
L-Cysteine Hydrochloride A stereospecific formal synthesis has been described using this precursor, featuring a Ramberg–Bäcklund reaction. researchgate.netgoogle.com researchgate.netgoogle.com
N-acetyl-D-glucosamine This starting material was used to synthesize oseltamivir via an intramolecular Horner–Wadsworth–Emmons reaction to construct the cyclohexene ring. rsc.org rsc.org

De Novo Carbocycle Construction Strategies

De novo strategies involve building the carbocyclic core of oseltamivir from acyclic precursors, offering flexibility and avoiding reliance on natural chiral pools.

Diels-Alder Reactions: Several syntheses employ the Diels-Alder reaction to construct the cyclohexene ring. nih.govmdpi.com One approach involves a [4+2] cycloaddition between 1,3-butadiene (B125203) and trifluoroethyl acrylate, catalyzed by an S-proline-derived Lewis acid. mdpi.com Another route developed by Roche uses furan (B31954) and ethyl acrylate. wikipedia.orgnih.gov The Shibasaki group also utilized a Diels-Alder reaction in their fourth-generation synthesis. nih.gov

Intramolecular Metathesis: Ring-closing metathesis (RCM) is a powerful tool for forming the cyclohexene ring. A synthesis starting from D-ribose features a highly efficient RCM reaction as a key step. researchgate.netresearchgate.netgoogle.com

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction has been used to construct the cyclohexene ring, often in a domino sequence. rsc.orgutexas.edu For instance, a synthesis starting from diethyl D-tartrate featured a domino nitro-Michael/HWE reaction. google.com

Functionalization and Stereochemical Control Strategies in Oseltamivir Acid Synthesis

Achieving the correct stereochemistry at the three contiguous stereogenic centers of oseltamivir is critical for its biological activity. nih.gov Various strategies have been developed to control the installation of the amino and acetamido groups and the 3-pentyloxy side chain.

A key intermediate in many syntheses is an epoxide, which allows for regioselective and stereospecific ring-opening. nih.gov For example, in a shikimic acid-based route, an epoxide is opened with an azide (B81097) to install the C-5 amino group precursor. nih.gov Aziridines are another crucial class of intermediates. wikipedia.org The opening of an aziridine (B145994) ring with 3-pentanol (B84944) introduces the characteristic ether side chain. wikipedia.org

Stereochemical control can also be achieved through catalyst-driven reactions. For example, Corey's synthesis utilizes a chiral oxazaborolidinium ion-catalyzed Diels-Alder reaction. nih.govnih.gov Shibasaki's work involved the catalytic desymmetrization of a meso-aziridine. nih.gov More recently, an iron-catalyzed stereoselective olefin diazidation has been shown to efficiently install the key trans-diamino moiety. nih.gov

Synthetic Approaches to Oseltamivir Acid Hydrochloride

Oseltamivir acid, the active metabolite of oseltamivir, can be synthesized from its ester prodrug, oseltamivir phosphate (B84403). chemicalbook.com The conversion involves the hydrolysis of the ethyl ester group. One reported method involves treating oseltamivir phosphate with a sodium hydroxide (B78521) solution in a mixture of 1,4-dioxane (B91453) and water. chemicalbook.com After the reaction is complete, the mixture is neutralized with hydrochloric acid to a pH of 4.2-4.3, leading to the formation of oseltamivir acid. chemicalbook.com The product is then extracted with an organic solvent. chemicalbook.com The formation of the hydrochloride salt is achieved by reacting the oseltamivir acid with hydrochloric acid under controlled conditions.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Oseltamivir Acid Analogues

To explore the structure-activity relationships (SAR) of oseltamivir and develop potentially more potent or broad-spectrum inhibitors, various analogues have been synthesized. nih.gov

Modification SiteType of DerivativeImpact on ActivityReference
Carboxylate Group Sulfonate analoguesPredicted to have stronger binding to avian influenza neuraminidase H5N1. mdpi.comgpatindia.com mdpi.comgpatindia.com
Carboxylate Group Hydroxamate and acyl sulfonamide derivativesAn OC-hydroxamate showed potent inhibition against wild-type H1N1. Some GOC-hydroxamates and a GOC-sulfonamide were active against a Tamiflu-resistant strain. nih.gov nih.gov
Carboxylate Group Amide derivativesN-hydroxylamine-based active esters of oseltamivir carboxylate have been used as synthetic tools to create various amide derivatives. researchgate.net researchgate.net
C-4 Position Alkyl chainsC-4 modified drugs with different alkyl chains are reported to be most efficient. gpatindia.com gpatindia.com
C-4 Position Thiocarbamates, α-amino acids, cyclic secondary aminesLed to decreased inhibitory activity. mdpi.comgpatindia.com An L-asparagine bearing analogue showed the best results among these modifications. mdpi.comgpatindia.com mdpi.comgpatindia.com

These studies indicate that while the core structure of oseltamivir is crucial for its activity, modifications at the carboxylate and C-4 positions can significantly influence its inhibitory potency and spectrum. mdpi.comnih.govgpatindia.com

C-5-NH2-Acyl Derivatives

The modification of the C-5 amino group of oseltamivir carboxylate has been a focal point for developing new derivatives. By introducing different acyl groups at this position, scientists aim to create analogues with improved characteristics.

One notable study focused on the synthesis of a series of C-5-NH2-acyl derivatives of oseltamivir carboxylate (OC) that incorporate a pyrazole (B372694) moiety. polyu.edu.hkmdpi.com This was driven by the identification of a "150-cavity" in the neuraminidase enzyme, which could serve as an additional binding pocket. polyu.edu.hkmdpi.com The strategic design of these derivatives aimed to occupy this cavity, potentially leading to enhanced inhibitory activity. polyu.edu.hkmdpi.com The synthesis of these pyrazole-based C-5-NH2-acyl OC analogues was achieved through multi-step reaction sequences. mdpi.com

Pyrazole-Based Analogues

Building on the concept of targeting the 150-cavity of the neuraminidase enzyme, researchers have designed and synthesized a variety of pyrazole-based analogues of oseltamivir. polyu.edu.hkmdpi.comnih.gov These efforts are based on the co-crystal structure of oseltamivir carboxylate complexed with neuraminidase, which indicates that the C-5-NH2 group is positioned near this cavity, making it an ideal site for modification. mdpi.com

The synthesis of these analogues involves incorporating a pyrazole moiety through an amide bond at the C-5 position, with various substitutions on the pyrazole ring. nih.gov The synthetic routes for these pyrazole-based C-5-NH2-acyl oseltamivir carboxylate derivatives have been systematically described in the scientific literature. mdpi.com Several of these synthesized derivatives have demonstrated significant inhibitory activity against the neuraminidase enzyme. polyu.edu.hkmdpi.com For instance, compounds 6i , 12c , 24b , and 26b were identified as the most active in their respective series, with compounds 12c and 26b showing the most potent neuraminidase inhibitory activity. mdpi.comnih.gov

Carboxamides and Hydroxamates

Another avenue of exploration in the derivatization of oseltamivir involves the synthesis of carboxamides and hydroxamates. f1000research.comresearchgate.net This approach considers the synthesis of new oseltamivir carboxamides by linking amino acids to the oseltamivir carboxyl group. f1000research.comresearchgate.net The resulting carboxamides can then be further reacted with hydroxylamine (B1172632) to produce hydroxamates as hybrid molecules. f1000research.com

The rationale behind this strategy is that the incorporation of amino acids, particularly those with aromatic or cationic side chains, could enhance interactions with viral proteins. researchgate.net For example, L-serine, L-isoleucine, L-phenylalanine, and L-tyrosine have been linked to oseltamivir via amide bonds. f1000research.com One study reported that an oseltamivir-phenylalanine derivative exhibited a high docking score and significant inhibitory activity against neuraminidase. researchgate.net In some cases, the synthesis of oseltamivir carboxamides has been shown to retain or even enhance the activity of the parent compound, especially with aromatic amino acids. researchgate.net Furthermore, the synthesis of oseltamivir hydroxamate and acyl sulfonamide derivatives has been explored, with some compounds showing potent neuraminidase inhibition. nih.gov

Table 1: Selected Synthesized Oseltamivir Derivatives and their Reported Activities

Derivative TypeSpecific Compound(s)Key Synthetic FeatureReported Finding
Pyrazole-Based C-5-NH2-Acyl Analogue12c , 26b Incorporation of a pyrazole moiety at the C-5 amino group. mdpi.comnih.govDisplayed the best neuraminidase inhibitory activity among the tested series. mdpi.comnih.gov
CarboxamideOseltamivir-PhenylalanineAmide bond formation between oseltamivir's carboxyl group and phenylalanine. f1000research.comresearchgate.netShowed high inhibitory activity against neuraminidase. researchgate.net
Hydroxamate7d (O-(2-indolyl)propyl substituent)Synthesis from oseltamivir carboxylate. nih.govDemonstrated potent neuraminidase inhibition against wild-type H1N1 virus. nih.gov
Hydroxamate9b , 9d (Guanidino congeners)Synthesis from guanidino-oseltamivir carboxylate. nih.govActive against the tamiflu-resistant H275Y virus. nih.gov
Acyl Sulfonamide12a (Guanidino congener)Synthesis from guanidino-oseltamivir carboxylate. nih.govActive against the tamiflu-resistant H275Y virus. nih.gov

Process Chemistry Innovations and Green Chemistry Principles in Research-Scale Synthesis

Significant efforts have been made to develop more efficient and environmentally friendly synthetic routes to oseltamivir. These innovations focus on improving reaction conditions, reducing waste, and utilizing safer reagents, aligning with the principles of green chemistry.

One major area of innovation is the development of continuous flow synthesis processes. google.com A nine-step flow synthesis for producing oseltamivir phosphate from shikimic acid has been developed, offering superior reaction times and product yields compared to traditional batch methods. google.com This flow process can mitigate the risks associated with hazardous chemistries, such as the use of azides, by containing them in a controlled system. nih.gov

The evaluation of synthesis plans for oseltamivir phosphate using green chemistry metrics has become a valuable tool for assessing their environmental impact. acs.orgresearchgate.net Metrics such as E-factors and process mass intensity (PMI) are used to quantify the material efficiency of different synthetic routes. researchgate.net These analyses have been applied to both industrial and academic syntheses of oseltamivir, highlighting areas for improvement and guiding the development of greener processes. acs.orgresearchgate.net

Chemoenzymatic approaches have also been explored to create more sustainable synthetic pathways. acs.org These methods utilize enzymes for specific transformations, often leading to higher selectivity and milder reaction conditions. For example, several generations of chemoenzymatic syntheses of oseltamivir have been developed, starting from materials like bromobenzene (B47551) or ethyl benzoate. acs.org

Innovations in catalytic methods are also contributing to greener syntheses. The use of palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed aziridination are key transformations in some of the shortest synthetic routes to oseltamivir. nih.gov These catalytic steps often lead to high efficiency and stereoselectivity, reducing the need for lengthy purification processes. nih.gov

Molecular and Biochemical Mechanism of Neuraminidase Inhibition by Oseltamivir Acid

Influenza Neuraminidase Structure and Function in the Context of Inhibition Research

The influenza neuraminidase (NA) is a mushroom-shaped homotetrameric glycoprotein (B1211001) on the surface of the influenza virus. frontiersin.orgdiva-portal.org Each monomer consists of a cytoplasmic tail, a transmembrane domain, a stalk, and a catalytic head domain. frontiersin.org The head has a six-bladed propeller structure, with each blade composed of four anti-parallel β-sheets. frontiersin.orgfrontiersin.org The active site is located in a large cavity on the top of each monomer. frontiersin.orgfrontiersin.org

The structure of the NA active site is highly conserved across influenza A and B virus subtypes, making it an attractive target for antiviral drugs. frontiersin.orgnih.gov The active site is comprised of a network of highly conserved amino acid residues that are crucial for its catalytic function. These residues can be categorized as either catalytic or framework. The catalytic residues interact directly with the sialic acid substrate, while the framework residues provide structural support to the active site. nih.gov

Active Site Architecture and Conserved Residues:

The catalytic core of the neuraminidase active site is characterized by a group of highly conserved residues that play a direct role in substrate binding and catalysis. frontiersin.orgnih.gov These include a triad (B1167595) of arginine residues (R118, R292, R371) that form salt bridges with the carboxylate group of sialic acid. frontiersin.orgnih.govnih.gov Other key catalytic residues are D151, R152, R224, and E276. frontiersin.orgnih.gov

Framework residues, while not in direct contact with the substrate, are essential for maintaining the three-dimensional structure of the active site. nih.gov These include E119, W178, I222, E277, and N294. frontiersin.orgnih.gov The spatial arrangement of these conserved residues creates a pocket that is complementary to the shape and chemical properties of the sialic acid substrate.

Several other residues contribute to the architecture and function of the active site. W178 and I222 are involved in hydrophobic interactions. nih.govplos.org A246, N294, and R292 also form part of a hydrophobic pocket. nih.govplos.org E277 is another conserved residue within the active site. tandfonline.com The 150-loop (residues 147-152) and the 430-loop (residues 429-433) are flexible regions that can influence the accessibility of the active site. nih.gov Q154 and S246 are additional residues noted in the context of inhibitor interactions. nih.gov The residue P431 is also located within the 430-loop. nih.gov

Table 1: Key Conserved Residues in the Influenza Neuraminidase Active Site and their Roles

Residue Category Role in Sialic Acid Interaction
R118 Catalytic Interacts with the carboxylate group. frontiersin.orgnih.gov
D151 Catalytic Interacts with the substrate. frontiersin.orgnih.gov
R152 Catalytic Binds to the acetamido group. frontiersin.org
R224 Catalytic Interacts with the substrate. frontiersin.orgnih.gov
E276 Catalytic Interacts with the 8- and 9-hydroxyl groups of the glycerol (B35011) side chain. frontiersin.org
R292 Catalytic Interacts with the carboxylate group. frontiersin.orgnih.gov
R371 Catalytic Interacts with the carboxylate group. frontiersin.orgnih.gov
E119 Framework Supports the active site structure. nih.gov
W178 Framework Supports the active site structure. nih.gov
I222 Framework Supports the active site structure. nih.gov
E277 Framework Supports the active site structure. nih.gov
N294 Framework Supports the active site structure. nih.gov

Role of Sialic Acid Cleavage in Viral Particle Release (Biochemical Perspective)

The primary function of influenza neuraminidase is to cleave terminal sialic acid residues from glycoconjugates on the surface of host cells and newly formed virions. frontiersin.orgreactome.org Sialic acids act as receptors for the influenza virus hemagglutinin (HA) protein, mediating viral attachment and entry into the host cell. mdpi.comnih.gov

During the late stages of the viral replication cycle, new virus particles assemble and bud from the host cell membrane. frontiersin.org The HA on the surface of these progeny virions can bind to sialic acid residues on the host cell surface and on other newly formed virions, leading to viral aggregation and preventing their release. frontiersin.orgnih.gov

Neuraminidase resolves this issue by acting as a sialidase, an enzyme that hydrolyzes the glycosidic linkage between sialic acid and the underlying glycan chain. diva-portal.orgreactome.org This cleavage of sialic acid residues from both the host cell and the virion surface eliminates the binding sites for HA, facilitating the efficient release of new, non-aggregated virus particles, which can then go on to infect other cells. frontiersin.orgreactome.org The coordinated action of HA and NA is therefore crucial for the successful propagation of the influenza virus. rsc.org

Oseltamivir (B103847) Acid Binding Dynamics and Specific Interactions with Neuraminidase

Oseltamivir acid is a competitive inhibitor that mimics the transition state of sialic acid in the neuraminidase active site. rsc.orgscbt.com Its structure is designed to fit snugly within the active site, forming multiple favorable interactions with the conserved residues.

Detailed Hydrogen Bonding and Hydrophobic Interactions within the Active Site

The inhibitory potency of oseltamivir acid is derived from a network of hydrogen bonds and hydrophobic interactions within the neuraminidase active site. The carboxylate group of oseltamivir acid forms strong ionic and hydrogen bonds with the triad of positively charged arginine residues: R118, R292, and R371. nih.govplos.org Specifically, it can form a bidentate hydrogen bond with R371 and a single hydrogen bond with R292. nih.govplos.org A water-mediated hydrogen bond can also form between the carboxylate group and R118. nih.govplos.orgnih.gov

The protonated amino group of oseltamivir acid forms hydrogen bonds with the negatively charged residues D151 and E119. nih.gov The acetyl group of the inhibitor forms a hydrogen bond with the guanidinium (B1211019) group of R152. nih.gov

Hydrophobic interactions also play a significant role in the binding of oseltamivir acid. The pentyl ether side chain of oseltamivir acid fits into a hydrophobic pocket formed by residues W178, I222, R224, A246, and E276. nih.govplos.org The acetyl group of oseltamivir also engages in hydrophobic interactions with W178 and I222. nih.govplos.org

Conformational Changes Induced by Oseltamivir Acid Binding to Neuraminidase

The binding of oseltamivir acid to the neuraminidase active site can induce conformational changes in the enzyme. A key change involves the movement of the 150-loop, a flexible loop of amino acids (residues 147-152) adjacent to the active site. nih.govresearchgate.net In some neuraminidase subtypes, the binding of oseltamivir can cause this loop to shift from an "open" to a "closed" conformation, which can enhance the inhibitor's binding affinity. researchgate.net

The side chain of E276 has also been observed to undergo a conformational change upon oseltamivir binding. scispace.com In the unliganded enzyme, the E276 side chain is in a different orientation than when oseltamivir is bound. scispace.com This induced-fit mechanism allows for optimal interaction between the inhibitor and the active site.

Significance of Neuraminidase Subtypes (Group 1 vs. Group 2) and the 150-Cavity for Oseltamivir Acid Binding

Influenza A neuraminidases are phylogenetically divided into two main groups: Group 1 (N1, N4, N5, N8) and Group 2 (N2, N3, N6, N7, N9). nih.govplos.org A significant structural difference between these two groups is the presence of a "150-cavity" adjacent to the active site in Group 1 neuraminidases. asm.orgmdpi.com This cavity is formed by the 150-loop adopting an "open" conformation. researchgate.netcidara.com In Group 2 neuraminidases, the 150-loop is typically in a "closed" conformation. cidara.com

The 150-cavity presents an additional binding pocket that can be exploited for the design of new and more potent neuraminidase inhibitors. mdpi.comcdnsciencepub.com While oseltamivir was originally designed based on Group 2 NA structures, its C-5 amino group is positioned near the 150-cavity, suggesting that modifications at this site could lead to inhibitors that also interact with this cavity. mdpi.com The flexibility of the 150-loop in Group 1 NAs allows it to accommodate inhibitors, and it has been shown that the binding of oseltamivir can induce an open conformation of this loop even in some Group 2 NAs. mdpi.comcdnsciencepub.com The conformation of E276 can differ between Group 1 and Group 2 NAs upon inhibitor binding, affecting the positioning of the hydrophobic portion of oseltamivir. biorxiv.org

Enzyme Kinetics of Neuraminidase Inhibition by Oseltamivir Acid

The efficacy of Oseltamivir Acid, primarily through its active metabolite Oseltamivir Carboxylate, in inhibiting the influenza virus neuraminidase (NA) enzyme is quantified through rigorous enzyme kinetic studies. nih.govpatsnap.com These studies are fundamental to understanding the inhibitor's potency and its mechanism of action at a molecular level. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are determined, and the nature of the inhibition is characterized.

Determination of Inhibitory Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50) in Research Models

The potency of Oseltamivir Carboxylate is measured by its IC50 and Ki values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. nih.gov The Ki, or inhibitory constant, provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. These values are determined in various research models, including enzymatic assays and cell-based systems.

Fluorometric enzyme assays are a common method used to determine these kinetic parameters. asm.orgisirv.org These assays typically utilize a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product upon cleavage by neuraminidase. asm.orgnih.gov The reduction in the rate of fluorescence generation in the presence of Oseltamivir Carboxylate allows for the calculation of IC50 and Ki values. nih.govnih.gov

Research findings indicate that Oseltamivir Carboxylate is a potent inhibitor of various influenza A and B virus strains. For many wild-type viruses, IC50 values are in the low nanomolar (nM) range, signifying high potency. asm.orgthno.org For instance, the IC50 values for Oseltamivir Carboxylate against influenza A(H1N1) and A(H3N2) isolates have been reported to be in the range of 0.59 to 16.90 nM, while influenza B isolates show higher values, ranging from 41.00 to 114.00 nM in some studies. isirv.org Another report cites IC50 values of 130 and 150 nM for two A(H1N1)pdm09 isolates. csic.es

The emergence of drug-resistant viral strains, often due to mutations in the neuraminidase gene, significantly alters these inhibitory constants. For example, the H275Y mutation in N1 neuraminidase and the I223R mutation can lead to a substantial increase in the Ki value, indicating reduced binding affinity of the inhibitor. eur.nl A study on the I223R mutant showed a 48-fold increase in the Oseltamivir inhibition constant (Ki) compared to the wild type. eur.nl Similarly, an I221L substitution in the neuraminidase of an influenza B virus resulted in an approximately 84-fold lower affinity for oseltamivir carboxylate, as reflected by the Ki value. nih.gov

The following tables summarize IC50 and Ki data from various research models, illustrating the susceptibility of different influenza strains and the impact of resistance mutations.

Table 1: IC50 Values of Oseltamivir Carboxylate against Various Influenza Viruses

Virus Strain/Isolate Research Model IC50 (nM) Reference
Influenza A (H5N1) - susceptible In vitro enzyme assay 0.1 - 4.9 asm.org
Influenza A (H5N1) - less susceptible In vitro enzyme assay 10.8 asm.org
Influenza B (Wild-Type) Fluorometric Assay 14.7 nih.gov
Influenza B (I221L mutant) Fluorometric Assay 1515 - 1776 nih.gov
Influenza B (Wild-Type H273) Fluorometric Assay 36.1 ± 5.4 asm.org
Influenza B (H273Y mutant) Fluorometric Assay 96.7 asm.org
Influenza A (H1N1) Fluorometric Assay 0.59 - 16.90 isirv.org
Influenza B Fluorometric Assay 41.00 - 114.00 isirv.org

Table 2: Impact of Neuraminidase Mutations on Oseltamivir Ki Values

Virus Type Neuraminidase Mutation Fold Increase in Ki vs. Wild-Type Reference
A/H1N1 (2009 Pandemic) I223R 48 eur.nl
A/H1N1 (2009 Pandemic) I223R/H275Y (Double Mutant) 7500 eur.nl
Influenza B I221L ~84 nih.gov

Characterization of Competitive Inhibition Mechanisms

Oseltamivir Carboxylate functions as a competitive inhibitor of the influenza neuraminidase enzyme. nih.govpatsnap.comwikipedia.org This mechanism is rooted in the structural similarity of Oseltamivir Carboxylate to sialic acid, the natural substrate of the neuraminidase enzyme. patsnap.comwikipedia.org By mimicking the transition state of the sialic acid substrate during enzymatic cleavage, Oseltamivir Carboxylate binds with high affinity to the active site of the enzyme. plos.org

This binding is a competitive process; the inhibitor and the natural substrate (sialic acid) compete for the same binding site on the neuraminidase enzyme. patsnap.com When Oseltamivir Carboxylate occupies the active site, it physically blocks the sialic acid from binding, thereby preventing the enzyme from performing its function—the cleavage of sialic acid residues from the surface of host cells. patsnap.com This action is crucial as it halts the release of newly formed virus particles from infected cells, thus preventing the spread of the infection. nih.govdrugbank.com

Kinetic analyses confirm this competitive inhibition. nih.gov In the presence of the inhibitor, the Michaelis-Menten constant (Km) of the substrate appears to increase, while the maximum velocity (Vmax) of the reaction remains unchanged, a hallmark of competitive inhibition.

Furthermore, research has shown that Oseltamivir exhibits a time-dependent or "slow-binding" inhibition phenotype with wild-type viruses. plos.org This means that the inhibitor binds very tightly to the enzyme, and the equilibrium between the enzyme-inhibitor complex and the dissociated components is reached slowly. This slow-binding characteristic is often lost in drug-resistant mutants, providing another marker for reduced susceptibility. plos.org Real-time enzyme inhibition assays, which monitor IC50 values over time with and without pre-incubation of the enzyme and inhibitor, can be used to characterize this phenomenon. plos.orgresearchgate.net For wild-type viruses, pre-incubation with the inhibitor leads to lower IC50 values, consistent with slow, tight binding. plos.org

The structural basis for this competitive inhibition lies in the specific interactions between Oseltamivir Carboxylate and the amino acid residues within the highly conserved active site of the neuraminidase enzyme. plos.org X-ray crystallography studies have detailed how the carboxylate, amino, and other functional groups of the inhibitor form favorable interactions with the enzyme, effectively locking it in an inactive state. eur.nlplos.org

Prodrug Activation and Metabolic Conversion of Oseltamivir Phosphate to Oseltamivir Acid in Research Models

Enzymatic Hydrolysis of Oseltamivir (B103847) Phosphate (B84403) to Oseltamivir Acid

The transformation of the oseltamivir prodrug into its active acid metabolite is a hydrolytic process catalyzed by specific esterase enzymes. researchgate.netcapes.gov.br This bioactivation is essential for the drug to exert its inhibitory effect on the influenza virus neuraminidase enzyme. researchgate.netplos.org

The primary enzyme responsible for the hydrolytic activation of oseltamivir phosphate is human carboxylesterase 1 (CES1), also referred to as HCE1. researchgate.netcapes.gov.brscispace.com CES1 is the predominant hepatic hydrolase in humans and is responsible for the metabolism of numerous medications containing ester or amide groups. nih.gov Studies using recombinant human carboxylesterases have demonstrated that CES1, but not CES2, effectively hydrolyzes oseltamivir phosphate. researchgate.netcapes.gov.brnih.gov The rate of oseltamivir hydrolysis in various individual human liver samples has been shown to correlate strongly with the expression level of the CES1 protein, confirming its central role in the activation pathway. researchgate.netcapes.gov.brscispace.com

In vitro studies are crucial for understanding the tissue-specific activation of oseltamivir. Research using human tissue fractions has shown that liver microsomes rapidly hydrolyze oseltamivir. researchgate.netcapes.gov.brscispace.com In stark contrast, no significant hydrolytic activity was detected when the prodrug was incubated with intestinal microsomes or with human plasma. researchgate.netcapes.gov.brscispace.com This indicates that the liver is the principal site for the metabolic activation of oseltamivir following oral administration. researchgate.net

Further studies evaluating enzyme activity in liver S9 fractions from different age groups have shown developmental regulation of CES1 expression and, consequently, oseltamivir hydrolysis. nih.gov For instance, liver samples from neonates (1-31 days old) exhibited the lowest levels of CES1 mRNA and hydrolytic activity, which was only about 12% of that observed in adult liver samples. nih.gov A significant surge in CES1 expression and activation capacity occurs in the post-neonatal stage. nih.gov A comparison between adult and pediatric liver microsomes also revealed a 2.4-fold higher rate of oseltamivir biotransformation in adult samples. nih.govchildrensmercy.org

Table 1: Oseltamivir Hydrolysis in Human Liver Samples Across Age Groups

Age GroupRelative CES1 mRNA Level (% of Adult)Relative Oseltamivir Hydrolysis (% of Adult)
Group 1 (1–31 days)~7%~12%
Group 2 (35–70 days)~43-55%~50%
Group 3 (89–119 days)~43-55%
Group 4 (123–198 days)~43-55%
Group 5 (>18 years)100%100%

Data derived from a study on CES1 expression and oseltamivir activation in different age groups. nih.gov

Impact of Enzyme Variants and Genetic Polymorphisms on Oseltamivir Acid Activation Efficiency (in vitro and mechanistic studies)

Genetic variations in the CES1 gene can significantly alter the enzyme's ability to activate oseltamivir, contributing to inter-individual differences in metabolism. nih.govnih.gov In vitro studies using cell lines expressing wild-type (WT) and mutant CES1 have demonstrated that certain variants lead to impaired hydrolysis of the prodrug. nih.gov

Two noteworthy variants are p.Gly143Glu (G143E) and p.Asp260fs. The G143E variant (rs71647871) results in a substantial reduction in catalytic activity. nih.govnih.gov In vitro kinetic analyses revealed that the maximal velocity (Vmax) of the G143E mutant for oseltamivir hydrolysis was only about 25% of the wild-type enzyme. nih.govmhlw.go.jp Another study found that livers with the G143E genotype had an activation rate approximately 40% of that in livers with the wild-type genotype. nih.govnih.gov The p.Asp260fs variant demonstrated a near-complete loss of function, with negligible catalytic activity observed. nih.gov A novel single nucleotide polymorphism (SNP), c.662A>G, has also been studied, with heterozygous carriers showing a potential decrease in CES1 enzymatic activity. plos.org However, other common CES1 polymorphisms, such as rs2244613 and rs8192935, did not show a significant association with oseltamivir activation rates in human liver samples. nih.govnih.gov

Table 2: Impact of CES1 Genetic Variants on Oseltamivir Activation In Vitro

CES1 VariantEffect on Oseltamivir HydrolysisReference
p.Gly143Glu (G143E)Vmax reduced to ~25% of Wild Type; Activity reduced to ~40% of Wild Type nih.govnih.gov
p.Asp260fsNegligible catalytic activity nih.gov
c.662A>GMetabolic ratio (active metabolite/prodrug) was 13% lower in heterozygous carriers plos.org
rs2244613, rs8192935, -816A>CNo significant effect on activation activity nih.gov

Interactions with Other Compounds Affecting Prodrug Activation (e.g., Enzyme Inhibitors like Clopidogrel)

The activation of oseltamivir can be hindered by the concurrent presence of other compounds that are also substrates or inhibitors of CES1. The antiplatelet agent clopidogrel (B1663587) is a notable example of a compound that can inhibit the CES1-mediated hydrolysis of oseltamivir. researchgate.netscispace.comnih.gov In vitro studies have demonstrated that in the presence of clopidogrel at a concentration equal to that of oseltamivir, the hydrolysis of the antiviral prodrug was inhibited by as much as 90%. researchgate.netnih.gov This significant interaction highlights the potential for drug-drug interactions to compromise the bioactivation of oseltamivir, as both compounds compete for the same metabolic enzyme. researchgate.netscispace.com

Molecular Basis of Neuraminidase Inhibitor Resistance to Oseltamivir Acid

Identification and Characterization of Resistance-Conferring Neuraminidase Mutations

Several key mutations in the neuraminidase gene have been identified that confer resistance to oseltamivir (B103847).

A number of amino acid substitutions within the neuraminidase active site or its surrounding framework have been linked to oseltamivir resistance. alliedacademies.orgdoi.org The most frequently observed and clinically significant of these is the H274Y mutation in N1 and some N2 subtype viruses. alliedacademies.orgnih.gov This single point mutation from histidine to tyrosine at position 274 (N2 numbering) can lead to a substantial increase in resistance to oseltamivir. alliedacademies.orgnih.gov

Other notable mutations include:

N294S: This substitution has been detected in both N1 and N2 subtypes and confers resistance to oseltamivir. nih.govscispace.com

E119V/G: The E119V mutation can cause cross-resistance to oseltamivir, zanamivir (B325), and peramivir (B1663781) in the N1 subtype, while in the N2 subtype, it primarily confers resistance to oseltamivir. nih.gov The E119G mutation, on the other hand, leads to zanamivir resistance while maintaining sensitivity to oseltamivir carboxylate. doi.org

I223V: This mutation on its own results in a moderate decrease in oseltamivir sensitivity. However, when combined with the H275Y mutation (N1 numbering), it leads to a significantly enhanced oseltamivir-resistant phenotype. mdpi.com

S247N: Similar to I223V, the S247N substitution alone confers only moderate resistance. In combination with H275Y, it greatly increases resistance to oseltamivir. mdpi.com The S247N mutation has also been associated with oseltamivir resistance on its own. eur.nl

MutationAffected Neuraminidase SubtypesNotable Effects on Oseltamivir Resistance
H274Y (N2 numbering)N1, N2High-level resistance to oseltamivir. alliedacademies.orgnih.gov
N294SN1, N2Confers oseltamivir resistance. nih.govscispace.com
E119VN1, N2Cross-resistance in N1; oseltamivir resistance in N2. nih.gov
E119GN2Zanamivir resistance, oseltamivir sensitivity. doi.org
I223VN1Moderate resistance alone; high resistance with H275Y. mdpi.com
S247NN1Moderate resistance alone; high resistance with H275Y. mdpi.com

Rapid and accurate detection of resistance mutations is crucial for surveillance and clinical management. Several molecular techniques are employed in research settings for this purpose.

Pyrosequencing: This real-time sequencing method is highly sensitive and accurate for identifying known resistance mutations like H275Y, even in mixed viral populations directly from clinical samples. nih.govcda-amc.ca It is considered a well-established and definitive method for identifying the H275Y mutation and other novel mutations. nih.gov

Real-time PCR assays: Methods like TaqMan probe-based real-time PCR and cycling probe real-time PCR are used for rapid screening of specific single nucleotide polymorphisms (SNPs) that confer resistance, such as the one leading to the H275Y substitution. nih.govresearchgate.net

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is often used to amplify the neuraminidase gene from viral RNA, which can then be sequenced to identify any resistance-conferring mutations. researchgate.net

Genotyping Bead Assays: Multiplex PCR-based methods, such as bead assays, can simultaneously identify the influenza A subtype and specific resistance genotypes like H275Y. copanusa.com

These genotyping methods offer a faster alternative to traditional phenotypic assays, which measure the inhibitory effect of the drug on viral replication in cell culture and can be more time-consuming. nih.govcda-amc.ca

Biochemical and Structural Consequences of Resistance Mutations on Neuraminidase Function

Resistance mutations impact the neuraminidase enzyme at a biochemical and structural level, ultimately affecting its interaction with oseltamivir acid.

The impact of resistance mutations on the catalytic efficiency of neuraminidase can vary. Some mutations, particularly those at catalytic residues like R292K, can significantly decrease the enzyme's activity. doi.org However, framework mutations, which are not directly involved in catalysis, may confer resistance with less of a negative impact on the enzyme's natural function. asm.org

For instance, the H275Y mutant neuraminidase has been shown to have reduced substrate-binding affinity and catalytic activity in vitro. uthsc.edu Similarly, the I223V and E119V mutations can reduce the total quantity of neuraminidase incorporated into the virion. asm.org In contrast, some studies have found that viruses with the H274Y mutation can have similar viral lung titers to wild-type viruses in animal models, suggesting that the impact on fitness can be context-dependent. nih.gov

MutationImpact on Neuraminidase ActivityReference
H275YReduced substrate-binding affinity and catalytic activity. uthsc.edu
I223VReduced quantity of NA in virion. asm.org
E119VReduced quantity of NA in virion. asm.org
R292KSignificant decrease in NA activity. doi.org

Resistance mutations directly affect the binding of oseltamivir acid to the neuraminidase active site. The H275Y mutation, for example, can cause a more than 1000-fold reduction in binding affinity for oseltamivir. mdpi.com This substantial decrease is primarily due to a significant loss of binding enthalpy, which is only partially offset by a gain in binding entropy. mdpi.com

The I223V and S247N mutations alone cause a more moderate reduction in oseltamivir affinity. mdpi.com However, when combined with H275Y, they lead to a synergistic effect, resulting in a much greater decrease in the inhibitor's binding potency. mdpi.com For example, the combination of H275Y and S247N can result in a 7000-fold increase in the concentration of oseltamivir required for inhibition compared to the wild-type virus. mdpi.com

Crystal structure analyses have provided detailed insights into how resistance mutations alter the neuraminidase active site. The H274Y mutation (N2 numbering) introduces a bulkier tyrosine residue into the active site. scispace.comuiuc.edu This substitution repels the carboxyl group of the neighboring glutamic acid at position 277 (E277), perturbing the reorientation of E277 that is necessary for optimal oseltamivir binding. mdpi.com This structural change explains the dramatic reduction in oseltamivir's binding affinity. scispace.commdpi.com

The I223R mutation causes a shrinkage of the active site, which in turn affects the binding of neuraminidase inhibitors. eur.nl In the I223R mutant, the binding of oseltamivir leads to conformational changes in the side chain of S247 and a shift in the position of R223, highlighting the allosteric effects of mutations outside the immediate binding pocket. eur.nl

Similarly, in the H274Y mutant, while the hydrogen-bond network with the drug may be conserved, the local electrostatic surface potential of the binding pocket can become less electronegative, altering the drug's affinity. uiuc.edu These structural reconfigurations underscore the complex interplay of residues within and around the active site that dictates inhibitor susceptibility.

Mechanisms of Reduced Susceptibility to Oseltamivir Acid in Resistant Strains

Resistance of the influenza virus to oseltamivir acid, the active metabolite of oseltamivir, primarily arises from amino acid substitutions in the viral neuraminidase (NA) protein. researchgate.net These mutations can also occur in the hemagglutinin (HA) protein. news-medical.net The NA active site is composed of highly conserved catalytic and framework residues. asm.org Mutations in these residues can alter the shape of the enzyme's active site, thereby reducing the binding affinity of oseltamivir acid. asm.org

The most frequently observed mutation conferring oseltamivir resistance in influenza A(H1N1) viruses is the H275Y substitution (H274Y in N2 numbering). asm.orgopenaccessjournals.commdpi.com This single point mutation from histidine to tyrosine at position 275 significantly reduces the susceptibility to oseltamivir. news-medical.netmdpi.com For instance, the H275Y mutation can lead to an approximately 400-fold reduction in susceptibility in A(H1N1) strains and a 750-fold reduction in an A/WSN/1933 (H1N1) strain. mdpi.commdpi.com Structural analyses have shown that this substitution interferes with the hydrophobic pocket where a part of the oseltamivir molecule binds. nih.gov

Other key mutations associated with oseltamivir resistance include:

E119V: This substitution is commonly detected in H3N2 and type B viruses and confers resistance to oseltamivir. asm.orgnih.gov

R292K: This mutation is also common in H3N2 and type B viruses and is associated with a high level of reduced inhibition by oseltamivir. asm.orgnih.gov It has been detected in patients as early as 1 to 9 days after starting treatment. nih.gov

I223R/K/T/M/L/V: A variety of substitutions at position 223 can confer an intermediate level of oseltamivir resistance. nih.gov These mutations are not specific to a particular subtype and can be found in N1, N2, and B neuraminidases. mdpi.com

N295S: This substitution can reduce susceptibility to both oseltamivir and another neuraminidase inhibitor, zanamivir. news-medical.net

I117V: This substitution in the neuraminidase of A/H5N1 viruses has been shown to reduce susceptibility to oseltamivir. peerj.com Molecular dynamics simulations suggest that this mutation alters the conformation of residues R118, E119, and D151, which in turn reduces the binding affinity of oseltamivir. peerj.com

Mutations in the HA protein can also contribute to oseltamivir resistance by altering the functional balance between HA and NA. asm.org For example, mutations at residues 82, 141, or 189 of the HA protein in H1N1 viruses have been shown to promote viral replication in the presence of the NA H275Y mutation. asm.org These HA mutations can compensate for the reduced NA activity caused by resistance mutations. researchgate.net

Furthermore, the combination of multiple mutations can have a synergistic effect on resistance. For example, in A(H5N1) viruses, the dual H274Y/I222M mutations resulted in a greater reduction in oseltamivir susceptibility (8,000-fold) compared to the H274Y mutation alone (900- to 2,500-fold). asm.org Similarly, in 2009 pandemic H1N1 viruses, the combination of H275Y with I223V or S247N greatly enhanced the oseltamivir-resistant phenotype. mdpi.com

Table 1: Key Neuraminidase Mutations Conferring Resistance to Oseltamivir Acid

Mutation Influenza Virus Subtype(s) Effect on Oseltamivir Susceptibility
H275Y (H274Y) A(H1N1), A(H5N1) High-level resistance. asm.orgopenaccessjournals.commdpi.com
E119V A(H3N2), Type B Reduced inhibition. asm.orgnih.gov
R292K A(H3N2), Type B Highly reduced inhibition. asm.orgnih.gov
I223 substitutions N1, N2, Type B Intermediate resistance. mdpi.comnih.gov
N295S A(H1N1) Reduced susceptibility. news-medical.net
I117V A(H5N1) Reduced susceptibility. peerj.com
H274Y/I222M A(H5N1) Synergistic high-level resistance. asm.org
H275Y/I223V A(H1N1)pdm09 Enhanced resistance. mdpi.com
H275Y/S247N A(H1N1)pdm09 Enhanced resistance. mdpi.com

Laboratory Models for Studying Resistance Evolution and Fitness Costs of Mutations

The evolution of oseltamivir resistance and the associated fitness costs of mutations are investigated using a variety of laboratory models, including in vitro cell cultures, animal models, and computational approaches. nih.govnih.gov

In Vitro Models:

Cell Cultures: Madin-Darby Canine Kidney (MDCK) cells are widely used to generate and characterize drug-resistant influenza variants by passaging the virus in the presence of increasing concentrations of the antiviral drug. asm.orgdiva-portal.org Other cell lines, such as the human lung adenocarcinoma epithelial cell line A549 and the human bronchial epithelial cell line Calu-3, are also employed to study virus-host interactions and drug effects. nih.gov

Embryonated Chicken Eggs (ECEs): ECEs are a classic and effective system for the propagation of influenza viruses and can be used to study the development of oseltamivir resistance. diva-portal.org This model offers a higher level of complexity compared to cell monolayers and can yield high viral titers. diva-portal.org

Primary Human Tissue Cultures: These cultures provide a more clinically relevant system for studying the virus at an individual level, though they are less commonly used. nih.gov

In Vivo Models: Animal models are crucial for understanding the fitness, infectivity, and transmissibility of oseltamivir-resistant viruses in a living organism. nih.gov

Ferrets: Ferrets are considered the gold standard for influenza research because their respiratory tract and immune response to influenza are similar to humans'. nih.govresearchgate.net They are used to assess viral replication, transmission, and the efficacy of antiviral treatments against resistant strains. asm.orgnih.gov Competitive mixture experiments in ferrets, where animals are co-infected with wild-type and resistant viruses, are used to determine the relative fitness of resistant mutants. asm.orgplos.org

Mice: Mice are another common animal model used to study the replication and immunogenicity of influenza viruses, including resistant strains. asm.orgnih.gov

Other Animal Models: Guinea pigs, swine, and non-human primates are also utilized in influenza research. nih.gov

Fitness Costs of Resistance Mutations: A critical aspect of studying resistance is determining the "fitness cost" of a mutation, which refers to the virus's reduced ability to replicate and transmit in the absence of drug pressure. isirv.org

Initially, it was believed that oseltamivir resistance mutations, such as H274Y, significantly attenuated virus growth, limiting their clinical impact. asm.orgnih.gov

However, oseltamivir-resistant seasonal A(H1N1) viruses with the H275Y mutation emerged and spread globally in 2007-2008 without drug pressure, indicating that their fitness was not compromised. asm.orgplos.org

This was later attributed to the acquisition of "permissive" or "compensatory" secondary mutations that restored the fitness of the resistant virus. nih.govplos.org For example, in seasonal H1N1, the R222Q and V234M mutations compensated for the fitness cost of H275Y. mdpi.com In the A(H1N1)pdm09 virus, the V241I and N369K mutations were found to confer robust fitness to the H275Y mutant. plos.org These permissive mutations often work by enhancing the surface expression and enzymatic activity of the neuraminidase protein. plos.org

In contrast, some mutations, like R292K, appear to have a greater fitness cost than H274Y, which may explain their lower prevalence in circulating strains. asm.org

Mathematical and computational models are also employed to estimate the risk of resistance emergence and to understand the dynamics of resistant strain transmission based on data from these laboratory models. nih.gov These models help to predict the impact of antiviral use on the spread of drug-resistant viruses. nih.gov

Table 2: Laboratory Models and Key Findings in Oseltamivir Resistance Research

Model Application Key Findings/Observations
In Vitro
MDCK Cells Serial passaging to induce resistance. Generation of H274Y and other resistance mutations under oseltamivir pressure. asm.org
Embryonated Chicken Eggs Virus propagation and resistance development. A viable system for studying resistance thresholds and persistence. diva-portal.org
In Vivo
Ferrets Assessing fitness, transmission, and treatment efficacy. Confirmed that H275Y resistant viruses could be as fit as wild-type due to compensatory mutations. asm.orgplos.org Used to correlate in vitro IC50 values with in vivo drug efficacy. plos.org
Mice Evaluating viral replication and pathogenesis. In vivo selection of resistance mutations under drug pressure. asm.org
Compensatory Mutations
R222Q, V234M Restoring fitness of H275Y in seasonal H1N1. Increased viral fitness and transmissibility of resistant strains. mdpi.com
V241I, N369K Restoring fitness of H275Y in A(H1N1)pdm09. Enhanced surface expression and activity of the neuraminidase protein. plos.org

Computational and Biophysical Approaches in Oseltamivir Acid Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of oseltamivir (B103847) acid, docking studies are crucial for understanding its interaction with the neuraminidase active site. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the inhibitory activity of oseltamivir acid.

Research has shown that oseltamivir acid forms several critical hydrogen bonds with conserved residues in the neuraminidase active site. For instance, the carboxylate group of oseltamivir acid interacts with the guanidinium (B1211019) groups of Arg292 and Arg371, while its amino group forms hydrogen bonds with the side chains of Asp151 and Glu119. nih.govuiuc.edu The acetyl group engages in hydrogen bonding with Arg152. nih.gov Additionally, the pentyl group of oseltamivir acid establishes hydrophobic interactions with residues like Trp178, Ile222, and Arg224. nih.gov

Molecular docking has also been instrumental in designing novel oseltamivir analogues. By identifying potential modification sites, such as the C-5 amino group which is adjacent to the 150-cavity in neuraminidase, researchers can design derivatives with enhanced binding affinities. mdpi.com For example, docking studies of pyrazole-based C-5-NH2-acyl oseltamivir derivatives have shown that these compounds can interact with both the active site and the 150-cavity of neuraminidase. mdpi.comnih.gov Similarly, the docking of oseltamivir carboxamides with amino acids has indicated strong binding with several amino acid residues within the neuraminidase active site. f1000research.com

Mutations in the neuraminidase enzyme can lead to oseltamivir resistance. Molecular docking helps to elucidate the structural basis of this resistance. For example, the H274Y mutation causes a conformational change that disrupts the binding of oseltamivir. scispace.comnih.gov Docking studies have shown that this mutation can lead to a shift in the position of the pentyloxy substituent of oseltamivir, reducing its binding affinity. mdpi.com

Interaction Type Oseltamivir Acid Moiety Neuraminidase Residues References
Hydrogen BondCarboxylate GroupArg292, Arg371, Arg118 nih.govuiuc.edu
Hydrogen BondAmino GroupAsp151, Glu119 nih.govuiuc.edu
Hydrogen BondAcetyl GroupArg152 nih.gov
Hydrophobic InteractionPentyl GroupTrp178, Ile222, Arg224, Ala246, E276 nih.gov
Water-Mediated H-BondCarboxylate GroupArg118 nih.govplos.org

Molecular Dynamics Simulations for Elucidating Oseltamivir Acid Binding Pathways and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the binding process between oseltamivir acid and neuraminidase, complementing the static picture offered by molecular docking and X-ray crystallography. plos.org These simulations can reveal the complete binding pathway, identify metastable intermediate states, and characterize the conformational changes in both the ligand and the protein upon binding. nih.govplos.org

Extensive MD simulations have been employed to trace the binding process of oseltamivir to neuraminidase. plos.org These studies have identified multiple binding pathways and metastable states, including the transfer of oseltamivir from a secondary sialic acid binding site to the primary catalytic site. nih.govplos.org The simulations have also highlighted the high flexibility of certain regions of neuraminidase, such as the 150-loop and the 430-loop, which can adopt open and closed conformations that influence drug binding. nih.govplos.org

MD simulations are particularly valuable for understanding the mechanisms of drug resistance. For instance, simulations of the H274Y mutant have shown that this substitution induces a conformational change in residue E276, which in turn disrupts the optimal binding of oseltamivir. nih.gov Similarly, simulations of the E119V mutation revealed that it leads to a loss of hydrogen bond interactions and reduced conformational stability of the oseltamivir-neuraminidase complex. nih.gov The G147R mutation has been shown to make the 150-loop more rigid, while the H274Y mutation increases its flexibility. rsc.org

Furthermore, steered molecular dynamics (SMD) simulations, where an external force is applied to unbind the ligand, have been used to probe the unbinding pathways of oseltamivir. These simulations have revealed that the key interactions stabilizing oseltamivir in the binding site are the hydrogen bonds between its carboxyl group and residues Arg292 and Arg371. uiuc.edu The rupture of these bonds is a critical step in the unbinding process. uiuc.edu

Quantum Mechanical and Hybrid QM/MM Calculations for Detailed Interaction Analysis

For a more detailed and accurate analysis of the interactions between oseltamivir acid and neuraminidase, quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. These methods can provide a more precise description of electronic effects, such as polarization, which are not fully captured by classical molecular mechanics force fields.

The fragment molecular orbital (FMO) method, a QM approach, has been used to investigate the hydrated structures and energetics of oseltamivir. nih.gov QM/MM simulations have been applied to calculate the absolute binding free energies of water molecules within the oseltamivir-neuraminidase complex. acs.org These calculations, performed at the BLYP/aVDZ (QM) and TIP4P (MM) levels of theory, have demonstrated that electronic polarization differences between the protein environment and bulk water contribute significantly to the binding affinity. acs.org The results indicate that the QM to MM perturbation is significant, highlighting the importance of quantum effects in accurately modeling these systems. acs.org

Binding Free Energy Calculations (e.g., MM_PBSA/GBSA) for Affinity Prediction

Predicting the binding affinity of oseltamivir acid and its analogues to neuraminidase is crucial for drug design and understanding resistance. Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are popular methods for calculating binding free energies from MD simulation trajectories. nih.govmedsci.org

These methods have been successfully used to rank the binding affinities of oseltamivir to wild-type and mutant neuraminidase. nih.gov For example, MM/PBSA calculations have shown that the binding free energy of oseltamivir to the H274Y mutant is significantly higher (less favorable) than to the wild-type enzyme, which is consistent with experimental observations of resistance. peerj.com Similarly, for the E119V mutant, the calculated binding affinity of oseltamivir was found to be lower compared to the wild-type. nih.gov

Per-residue energy decomposition analysis, a feature of these methods, allows for the identification of key residues contributing to the binding energy. nih.gov This has confirmed the importance of interactions with residues like Arg118, Arg292, and Arg371. nih.govnih.gov In some cases, MM/PBSA calculations have revealed discrepancies between the interactions observed in crystal structures and those in dynamic simulations, such as the replacement of a direct hydrogen bond with a water-mediated one between oseltamivir and Arg118. nih.gov

Neuraminidase Variant Calculated Binding Free Energy (kcal/mol) Method Reference
Wild-Type-17.0MM/PBSA nih.gov
Wild-Type-15.46 ± 0.23MM/PBSA nih.gov
Wild-Type-34.18 ± 0.80MM/PBSA nih.gov
E119V Mutant-11.72 ± 0.21MM/PBSA nih.gov
G147R Mutant-33.82 ± 1.97MM/PBSA nih.gov
H274Y Mutant-32.27 ± 1.11MM/PBSA nih.gov
G147R/H274Y Mutant-31.90 ± 1.34MM/PBSA nih.gov
I117V Mutant-11.88 ± 1.28MM-PBSA peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net In the context of oseltamivir, QSAR studies are used to identify the key structural features required for potent neuraminidase inhibition and to guide the design of new derivatives with improved activity. rsc.orgvnu.edu.vn

QSAR models have been developed for various series of oseltamivir derivatives. rsc.orgresearchgate.net These models often use quantum chemical descriptors, calculated using methods like Density Functional Theory (DFT), to represent the electronic and steric properties of the molecules. rsc.org The models have highlighted the importance of factors such as molecular size and the presence of electron-accepting groups for enhanced inhibitory activity. rsc.org Based on these models, new compounds with potentially higher neuraminidase inhibitory activity have been theoretically designed. rsc.org

In Silico ADME Prediction for Research Compounds and Analogues (e.g., Oral Absorption, Cell Permeability)

In addition to binding affinity, the drug-like properties of potential new inhibitors are critical for their development. In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are used to evaluate the pharmacokinetic properties of oseltamivir analogues. mdpi.comnih.gov These predictions help to identify candidates with favorable properties such as good oral absorption and cell permeability. mdpi.comnih.gov

For example, in silico ADME evaluation of pyrazole-based C-5-NH2-acyl derivatives of oseltamivir indicated that they possess drug-like properties with potentially higher oral absorption rates and greater cell permeability than the parent compound. mdpi.comnih.gov Similarly, ADME parameters for oseltamivir carboxamides and their hybrids with hydroxamic acid have been predicted to assess their potential as successful drug candidates with reasonable oral absorption and safety margins. f1000research.comrdd.edu.iq

Compound Predicted Property Finding Reference
Pyrazole-based C-5-NH2-acyl derivativesOral Absorption, Cell PermeabilityHigher than oseltamivir carboxylate mdpi.comnih.gov
Oseltamivir carboxamidesOral Absorption, SafetySafer than oseltamivir f1000research.com
Oseltamivir-phenylalanineOral AbsorptionPredicted to have reasonable oral absorption f1000research.com

Structural Biology Techniques for Oseltamivir Acid-Neuraminidase Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

Structural biology techniques, particularly X-ray crystallography, have been fundamental to understanding the interaction of oseltamivir acid with neuraminidase. scispace.comrcsb.org The crystal structures of oseltamivir in complex with various neuraminidase subtypes and mutants have provided detailed, atomic-level insights into the binding mode and the structural basis of drug resistance. scispace.commdpi.comnih.gov

These crystal structures have confirmed the key interactions predicted by molecular docking, such as the salt bridges and hydrogen bonds formed by the carboxylate and amino groups of oseltamivir. scispace.com They have also revealed the conformational changes in neuraminidase upon inhibitor binding, such as the movement of the 150-loop. plos.orgnih.gov The structures of resistant mutants, like H274Y, have shown how amino acid substitutions can alter the shape of the active site and prevent the optimal binding of oseltamivir. scispace.comnih.gov For instance, in the H274Y mutant, the bulkier tyrosine side chain pushes residue E277 into the active site, altering the binding pose of oseltamivir. mdpi.com

While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy can offer information about the dynamic nature of the protein-ligand complex in solution.

PDB ID Neuraminidase Subtype/Mutant Resolution (Å) Key Finding Reference
2QWKN9Not specified in snippetUsed as a reference for MD simulations; shows direct H-bond between oseltamivir and R118 nih.govplos.org
5L15H7N92.40Structure of neuraminidase in complex with oseltamivir rcsb.org
Not specifiedN3-H274YNot specified in snippetRevealed novel conformations of W295 influencing oseltamivir resistance nih.gov
Not specifiedH274Y mutantHigh resolutionShowed clearly defined electron density for bound oseltamivir scispace.com
Not specifiedH275Y, I223V, S247N mutantsNot specified in snippetBinding pose of oseltamivir is altered due to the bulkier tyrosine side chain in H275Y mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Oseltamivir Acid Research

Chromatographic Techniques for Separation and Quantification of Oseltamivir (B103847) Acid and Metabolites in Research Samples

Chromatographic methods are fundamental to the selective and sensitive analysis of oseltamivir acid and its related compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely employed technique for the determination of oseltamivir. A variety of HPLC methods, including isocratic and gradient elution on reverse-phase columns like C18, have been developed. rjpbcs.comsphinxsai.com The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

UV Detection: Ultraviolet (UV) detection is a common and robust method for quantifying oseltamivir. The analysis is typically performed at wavelengths ranging from 215 nm to 237 nm. rjpbcs.comsphinxsai.com For instance, one method utilized a Hypersil Gold column with a mobile phase of methanol-phosphate buffer (pH 2.5; 0.1 M) at a flow rate of 1.0 mL/min, with detection at 220 nm. rjpbcs.com Another approach employed a C18 column with a mobile phase of 30% acetonitrile (B52724) and 70% 0.05 M bicarbonate buffer (pH 10) and UV detection at 220 nm and 254 nm. nih.gov

Fluorescence Detection: For enhanced sensitivity, especially in biological samples, fluorescence detection can be utilized after derivatization. A spectrofluorometric method involves the reaction of oseltamivir with fluorescamine (B152294) in a borate (B1201080) buffer (pH 8.5) to yield a fluorescent product. rjpbcs.comekb.eg This derivative is then measured with excitation and emission wavelengths of 381 nm and 483 nm, respectively. rjpbcs.comekb.eg Another method involves derivatization with 4-chloro-7-nitrobenzofurazan, with fluorescence detection at an excitation wavelength of 470 nm and an emission wavelength of 530 nm. researchgate.net

Mass Spectrometric (MS) Detection: Coupling HPLC with mass spectrometry provides the highest selectivity and sensitivity, making it the preferred method for complex bioanalytical studies. rjpbcs.com This technique allows for the simultaneous determination of the prodrug, oseltamivir phosphate (B84403), and its active metabolite, oseltamivir acid. rjpbcs.com

Table 1: Examples of HPLC Methods for Oseltamivir Acid Analysis
DetectorColumnMobile PhaseWavelength/Detection ModeReference
UVHypersil GoldMethanol-phosphate buffer (pH 2.5; 0.1 M) (50:50)220 nm rjpbcs.com
UVZorbax CNMethanol and 0.04M formic acid pH 3.0 (50:50)Not Specified rjpbcs.com
UVX terra C180.1% octa-sulfonic acid: acetonitrile (30:70 v/v)237 nm sphinxsai.com
FluorescenceNot SpecifiedAcetonitrile–10 mM nitric acid (pH 3) (60:40, v/v)λex: 470 nm, λem: 530 nm (after derivatization) researchgate.net
Mass SpectrometryNova-Pak CN HP50% methanol– 50% 80 mM aqueous formic acid, pH 3Positive Ion Mode rjpbcs.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), in biological matrices such as plasma, urine, and cerebrospinal fluid. rjpbcs.comnih.govwisdomlib.org This highly sensitive and specific method is essential for pharmacokinetic and bioequivalence studies. nih.govwisdomlib.org

Sample preparation typically involves solid-phase extraction (SPE) to remove interfering substances from the biological matrix. nih.govresearchgate.net The chromatographic separation is often achieved on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. ekb.egnih.gov Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards. nih.gov

Several validated LC-MS/MS methods have been reported with linear ranges suitable for clinical and preclinical research. For example, one method established a linearity range of 0.5–200 ng/mL for oseltamivir and 2.0–800 ng/mL for oseltamivir carboxylate in human plasma. nih.gov Another study reported linear ranges of 2.08 ng/mL to 241.12 ng/mL for oseltamivir and 10.8 ng/mL to 1251.8 ng/mL for oseltamivir carboxylic acid. wisdomlib.org

Table 2: LC-MS/MS Methods for Oseltamivir and Metabolite Analysis in Biological Fluids
MatrixExtractionChromatographic ColumnLinear Range (Oseltamivir)Linear Range (Oseltamivir Carboxylate)Reference
Human PlasmaSolid Phase ExtractionSymmetry C180.5–200 ng/mL2.0–800 ng/mL nih.gov
Human PlasmaSolid Phase ExtractionReversed phase C18 or Cation-exchange0.52–207.00 ng/mL4.08–1200.00 ng/mL researchgate.net
Rat Plasma, CSF, Brain; Human Plasma, UrineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified rjpbcs.com

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantitative determination of oseltamivir in pharmaceutical formulations. akjournals.comhumanjournals.comnih.gov This technique utilizes HPTLC plates, such as precoated silica (B1680970) gel 60 GF254, as the stationary phase. akjournals.comresearchgate.net

A typical HPTLC method involves applying the sample as bands on the plate, followed by development in a chamber containing a suitable mobile phase. akjournals.comhumanjournals.com For oseltamivir, a mobile phase consisting of methanol-water-ammonia (6:4:0.05, v/v) has been shown to provide good separation. akjournals.comresearchgate.net Another solvent system used is Toluene: methanol: ammonia (B1221849) (3.5:1.5:0.2 v/v). humanjournals.com After development, the plates are dried and scanned densitometrically at a specific wavelength, commonly 254 nm, for quantification. akjournals.comresearchgate.net

HPTLC methods for oseltamivir have been validated for linearity, accuracy, and precision. humanjournals.comresearchgate.net Linearity has been established in concentration ranges such as 5.00–14.00 μ g/band and 800-4800 ng/spot. humanjournals.comresearchgate.net The retention factor (Rf) value for oseltamivir is a key parameter for identification, with reported values around 0.70 and 0.45 in different systems. humanjournals.comresearchgate.net

Table 3: HPTLC Method Parameters for Oseltamivir Analysis
ParameterCondition/Value 1Condition/Value 2
Stationary PhasePrecoated silica gel 60 GF254 platesTLC aluminum plates precoated with silica gel 60F-254
Mobile PhaseMethanol-water-ammonia (6:4:0.05, v/v)Toluene: methanol: ammonia (3.5:1.5:0.2 v/v)
Detection Wavelength254 nmNot Specified
Linearity Range5.00–14.00 μg/band800–4800 ng/spot
Rf Value0.700.45 ± 0.02
Reference akjournals.comresearchgate.net humanjournals.com

Spectroscopic Methods for Characterization and Interaction Studies

Spectroscopic techniques are invaluable for the structural characterization of oseltamivir acid and for investigating its interactions with biological targets, such as proteins.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of oseltamivir in bulk and pharmaceutical forms. wjpsonline.com The method is based on measuring the absorbance of the drug solution at its wavelength of maximum absorbance (λmax). For oseltamivir, the λmax is typically observed around 216-218 nm in solvents like distilled water. wjpsonline.com

The technique has been validated according to ICH guidelines and demonstrates good linearity over specific concentration ranges, such as 5-30 µg/mL and 10-50 µg/mL, with high correlation coefficients (r² ≈ 0.999). wjpsonline.com This method is also employed in forced degradation studies to assess the stability of oseltamivir under various stress conditions, including acid and alkali hydrolysis, oxidation, and photolysis.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for determining the molecular composition and structure of compounds and for studying intermolecular interactions. researchgate.netspringernature.com In the context of oseltamivir acid research, FTIR can probe the interactions between the drug and proteins by detecting changes in the vibrational frequencies of specific functional groups. researchgate.net

Studies have used FTIR to investigate the interaction between oseltamivir and various molecules. For example, the ν(OH) band of oseltamivir was observed at 3351 cm⁻¹. researchgate.net Small shifts in this band when mixed with other compounds, such as lactose, indicate the formation of hydrogen bonds. researchgate.net This sensitivity to conformational changes makes FTIR an excellent tool for exploring how oseltamivir binds to its target proteins, providing insights into the binding mechanism at a molecular level. springernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, playing a critical role in the research and synthesis of oseltamivir acid intermediates and derivatives. hyphadiscovery.comscilit.comnih.gov This non-destructive technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm the identity of synthesized compounds, verify stereochemistry, and identify impurities. hyphadiscovery.com For novel oseltamivir derivatives, both ¹H NMR and ¹³C NMR spectra are essential for full characterization. nih.govunipd.it

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. Chemical shifts (δ), reported in parts per million (ppm), indicate the type of proton, while coupling constants (J), expressed in hertz (Hz), reveal information about adjacent protons, aiding in the assignment of relative stereochemistry. nih.govnih.gov For instance, in the characterization of new N-heterocycle substituted oseltamivir derivatives, ¹H NMR spectra were recorded on a 400 MHz spectrometer, with chemical shifts referenced to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. nih.govunipd.it While it is less sensitive, it is crucial for confirming the number and type of carbon atoms in a molecule. In studies developing new oseltamivir derivatives, ¹³C NMR spectra were used alongside ¹H NMR and mass spectrometry to confirm the final structures of the synthesized compounds. nih.govunipd.it Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, which is particularly useful for complex derivatives. hyphadiscovery.com These methods allow scientists to piece together the molecular structure by observing correlations between different nuclei through chemical bonds. hyphadiscovery.com

Table 1: Representative NMR Data for an Oseltamivir Derivative

NucleusTechniqueChemical Shift (δ) in ppmKey Observations
¹HNMR7.46 (d, J = 7.9 Hz), 6.47 (s), 4.41-4.33 (m), 1.95 (s), 0.93 (t, J = 7.2 Hz)Reveals distinct proton environments, including aromatic, vinyl, and aliphatic protons. Coupling constants (J) help define spatial relationships. nih.gov
¹³CNMR173.50, 165.67, 139.89, 82.33, 55.26, 26.22, 8.44Shows carbon signals for carbonyl, aromatic, and aliphatic carbons, confirming the carbon skeleton of the derivative. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the determination of oseltamivir acid and its prodrug, oseltamivir phosphate, in various matrices. ekb.egrjpbcs.com The primary advantages of CE include high separation efficiency, short analysis times, minimal sample and solvent consumption, and operational simplicity. rjpbcs.com Several CE-based methods have been developed and validated for quantifying oseltamivir, demonstrating its utility in pharmaceutical analysis. ekb.egnih.govresearchgate.net

In a typical Capillary Zone Electrophoresis (CZE) method for oseltamivir phosphate, separation is performed in a fused silica capillary. nih.gov The methodology involves the application of a high voltage across the capillary, which is filled with a background electrolyte (BGE), such as a sodium phosphate buffer. ekb.egnih.gov Analytes migrate through the capillary at different velocities based on their charge-to-size ratio, allowing for their separation. Detection is commonly achieved using a UV detector at a specific wavelength, for example, 226 nm. rjpbcs.comnih.gov One validated CZE method utilized a 50 mM sodium phosphate buffer at pH 6.3 and an applied potential of -15 kV, achieving an analysis time of less than 1.5 minutes. nih.gov

To enhance sensitivity, other CE techniques like Micellar Electrokinetic Chromatography (MEKC) have been employed. nih.gov MEKC uses a surfactant, such as sodium dodecyl sulphate (SDS), added to the BGE above its critical micelle concentration. nih.gov This allows for the separation of both charged and neutral analytes. A MEKC-sweeping method for oseltamivir analysis achieved a 17-fold increase in detection sensitivity compared to standard MEKC. nih.gov Capillary nanogel electrophoresis has also been used to assay the inhibition of neuraminidases by oseltamivir acid, demonstrating the versatility of CE in both quantification and functional assays. acs.org

Table 2: Comparison of Capillary Electrophoresis Methods for Oseltamivir Analysis

MethodBackground Electrolyte (BGE)Applied VoltageDetection WavelengthAnalysis TimeKey FeatureReference
CZE50 mM Sodium Phosphate, pH 6.3-15 kV226 nm< 1.5 minRapid analysis nih.gov
MEKC10 mM Boric Acid, pH 10, with 40 mM SDSNot specifiedNot specifiedNot specifiedSeparation of prodrug and active metabolite nih.gov
MEKC-Sweeping30 mM Boric Acid, pH 10, with 50 mM SDS+30 kV214 nmNot specifiedEnhanced sensitivity rjpbcs.comnih.gov

Bioassays for Neuraminidase Inhibition in vitro (e.g., Fluorometric Assays)

Bioassays are crucial for determining the biological activity of oseltamivir acid by measuring its ability to inhibit the neuraminidase (NA) enzyme of the influenza virus. nih.govnih.gov Among the most widely used methods are in vitro fluorometric assays, which are valued for their sensitivity and suitability for high-throughput screening. nih.govulab360.com These assays quantify the inhibitory effect of a compound by measuring the reduction in NA enzymatic activity. nih.gov

The standard fluorometric assay is based on the enzymatic cleavage of the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). researchgate.netmdpi.com MUNANA itself is non-fluorescent, but upon cleavage by the neuraminidase enzyme, it releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). nih.govresearchgate.net The amount of fluorescence produced is directly proportional to the NA enzyme's activity. ulab360.com In the presence of an inhibitor like oseltamivir acid (oseltamivir carboxylate), the enzyme's active site is blocked, leading to a decrease in the cleavage of MUNANA and a corresponding reduction in the fluorescent signal. researchgate.netresearchgate.net

The potency of the inhibitor is typically expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the neuraminidase activity. researchgate.netnih.gov To determine the IC₅₀ value, the assay is performed with a fixed amount of virus and substrate in the presence of serial dilutions of the inhibitor. researchgate.net Fluorescence is measured using a plate reader, and the IC₅₀ is calculated from the resulting dose-response curve. researchgate.net These assays have been used to assess the susceptibility of various influenza strains (e.g., H1N1, H3N2) to oseltamivir. mdpi.comnih.gov

Table 3: Example IC₅₀ Values of Oseltamivir Carboxylate Against Influenza Neuraminidase

Influenza StrainAssay TypeIC₅₀ Value (nM)Key FindingReference
A/California/04/2009 (H1N1)Fluorometric (MUNANA)~10 nMDemonstrates high potency against viral H1N1-NA. mdpi.com
1918 H1N1 (A/Brevig Mission/1/18)Capillary Nanogel Electrophoresis18.2 ± 0.5 nMQuantifies inhibition constant for a historic pandemic strain. acs.org
Influenza A Virus (A/PR/8/1934(H1N1))Digital Influenza Virus Counting (DIViC)1.8 nMSingle-virion analysis confirms high sensitivity. researchgate.net

Method Validation Parameters for Research Applications (Specificity, Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

Validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose in research applications. jst.go.jpakjournals.com For oseltamivir acid analysis, methods such as HPLC and CE are validated according to established guidelines, which include the assessment of several key parameters. nih.govsphinxsai.com

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jst.go.jpnih.gov In stability-indicating HPLC methods for oseltamivir, specificity is demonstrated by subjecting the drug to stress conditions (e.g., acidic, basic, oxidative) and showing that the main drug peak is well-resolved from any degradation product peaks. jst.go.jpnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. akjournals.com This is typically evaluated by analyzing a series of standard solutions of known concentrations and performing a linear regression analysis of the response versus concentration. jst.go.jp For an RP-HPLC method, linearity was established over a range of 70–130 µg/mL with a correlation coefficient (r²) of 0.999. jst.go.jpnih.gov A CE method showed linearity with a correlation coefficient greater than 0.999. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. akjournals.com It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. nih.gov For a validated CE method, the RSD values for repeatability and intermediate precision were 0.94% and 0.98%, respectively. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. akjournals.com It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. nih.gov A CE method demonstrated accuracy with a recovery confidence interval from 98.64% to 100.26%. nih.gov An HPLC method showed accuracy within the range of 99.79% to 101.30%. sphinxsai.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For a CE method, the LOD and LOQ were 0.97 µg/mL and 3.24 µg/mL, respectively. nih.gov An HPLC method reported an LOD of 2.98 µg/mL and an LOQ of 9.98 µg/mL. sphinxsai.com

Table 4: Summary of Validation Parameters from Different Analytical Methods for Oseltamivir

ParameterMethodResult/ValueReference
Linearity Range RP-HPLC70-130 µg/mL (r² = 0.999) nih.gov
Capillary ElectrophoresisNot specified (r² > 0.999) nih.gov
Precision (RSD) Capillary Electrophoresis0.94% (Repeatability), 0.98% (Intermediate) nih.gov
RP-HPLC<2% nih.gov
Accuracy (Recovery) Capillary Electrophoresis98.64% - 100.26% nih.gov
RP-HPLC99.79% - 101.30% sphinxsai.com
LOD Capillary Electrophoresis0.97 µg/mL nih.gov
MEKC-Sweeping0.1 µg/mL nih.gov
RP-HPLC2.98 µg/mL sphinxsai.com
LOQ Capillary Electrophoresis3.24 µg/mL nih.gov
MEKC-Sweeping0.3 µg/mL nih.gov
RP-HPLC9.98 µg/mL sphinxsai.com

Mentioned Compounds

Preclinical Pharmacokinetic and Disposition Studies of Oseltamivir Acid in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Ferrets, Rats, Mice)

Oseltamivir (B103847) is an orally administered prodrug that is rapidly absorbed from the gastrointestinal tract and extensively converted by esterases, primarily in the liver, to its active metabolite, oseltamivir carboxylate (the chemical compound of interest, hereafter referred to as oseltamivir acid). drugbank.comdovepress.com At least 75% of an oral dose becomes systemically available as oseltamivir acid. drugbank.comdovepress.com

Ferrets: The ferret is considered a suitable small animal model for studying influenza virus infection due to its natural susceptibility and disease course similar to humans. plos.orgnih.gov Population pharmacokinetic (PK) models for oseltamivir acid in ferrets have been developed to support preclinical efficacy studies. plos.orgnih.govresearchgate.net These models typically use a delayed first-order input, two-compartment distribution, and first-order elimination to describe the pharmacokinetic profile of oseltamivir acid. plos.orgnih.gov Interestingly, studies have shown that influenza infection with mild clinical symptoms did not significantly alter the pharmacokinetic parameters of oseltamivir acid in ferrets; however, the type of anesthesia used during studies did have an effect. plos.orgnih.govresearchgate.net

Rats: In rats, following oral administration of the prodrug oseltamivir phosphate (B84403), the prodrug is rapidly hydrolyzed to oseltamivir acid. nih.goviapchem.org Physiologically-based pharmacokinetic (PBPK) models have been developed for both the prodrug and oseltamivir acid in rats. nih.goviapchem.org These models, often consisting of multiple tissue compartments, have been crucial for understanding the distribution and elimination of the compounds and for scaling these findings to predict human pharmacokinetics. nih.goviapchem.org

Mice: Studies in mice have also been conducted to understand the distribution of oseltamivir and oseltamivir acid, particularly to the brain. researchgate.net

Distribution to Specific Tissues and Biological Fluids (e.g., Cerebrospinal Fluid, Lungs, Brain)

The distribution of oseltamivir acid to various tissues is a critical factor in its antiviral efficacy.

Cerebrospinal Fluid (CSF) and Brain: The penetration of oseltamivir acid into the central nervous system (CNS) is generally low. nih.gov In rats, following intravenous administration of oseltamivir acid, concentrations in the cerebrospinal fluid (CSF) and brain are markedly lower than in plasma. nih.gov Studies in rats have demonstrated that the CSF/plasma and brain/plasma exposure ratios for oseltamivir acid are very low, indicating limited distribution across the blood-brain barrier. nih.gov For instance, after oral administration of the prodrug, the CSF/plasma exposure ratio (AUC0-8h) for oseltamivir acid was approximately 0.007, and the brain/plasma exposure ratio was about 0.01. nih.gov PBPK models predict that steady-state concentrations of oseltamivir acid in the brain can still be higher than the minimum in vitro IC50 for H1N1 influenza virus neuraminidase. nih.gov

Lungs: As the primary site of influenza virus replication, lung tissue concentrations of oseltamivir acid are of significant interest. PBPK modeling in rats, scaled to humans, has predicted that steady-state concentrations of oseltamivir acid in the lungs are sufficient to inhibit influenza virus neuraminidase. nih.gov

Kidneys and Liver: Immunohistochemical studies in rats have shown high concentrations of oseltamivir acid in the proximal tubules of the kidneys, which is consistent with its primary route of elimination. nih.gov In the liver, oseltamivir acid was found distributed throughout the hepatocytes. nih.gov

Table 1: Oseltamivir Acid Distribution Ratios in Rats

Tissue/Fluid Exposure Ratio (AUC) vs. Plasma Reference
Cerebrospinal Fluid ~0.007 nih.gov
Brain ~0.01 nih.gov

Data derived from studies involving oral administration of oseltamivir phosphate.

Investigation of Transporters and Efflux Pumps in Drug Disposition

The movement of oseltamivir acid across biological membranes is influenced by various transporters and efflux pumps. The prodrug, oseltamivir, has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. researchgate.net This active efflux of the prodrug contributes to its low brain distribution. researchgate.net In contrast, oseltamivir acid shows negligible transport by P-gp. researchgate.net

The renal excretion of oseltamivir acid is a key part of its disposition. It is primarily eliminated through glomerular filtration and active tubular secretion. nih.gov The organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) are thought to be involved in the active secretion of oseltamivir acid in the kidneys. nih.govnih.gov Studies have also suggested the potential involvement of other transporters like multidrug resistance-associated protein 4 (Mrp4/abcc4) in the disposition of oseltamivir acid. nih.gov The role of the peptide transporter PEPT1 in the intestinal absorption of oseltamivir has been investigated, with some studies suggesting its involvement, while others have concluded that it does not play a significant role. nih.gov

Population Pharmacokinetic Modeling in Animal Species for Research Study Design

Population pharmacokinetic (PopPK) modeling is a valuable tool for characterizing the pharmacokinetic properties of oseltamivir acid in animal populations and for optimizing the design of preclinical studies.

In ferrets, a PopPK model for oseltamivir acid was developed based on data from multiple studies involving both uninfected and influenza-infected animals. plos.orgnih.gov This model successfully described the pharmacokinetics of oseltamivir acid and identified that while influenza infection did not significantly impact the parameters, the type of anesthesia used did. plos.orgnih.govresearchgate.net The model also highlighted the high pharmacokinetic variability of oseltamivir acid in ferrets. plos.orgnih.gov Through Monte Carlo simulations using this model, researchers determined a specific dosage of the prodrug in ferrets that would result in a median oseltamivir acid plasma exposure comparable to that in humans at the approved therapeutic dose. plos.orgnih.gov This information is crucial for designing relevant and effective preclinical efficacy and pharmacodynamic studies. plos.orgresearchgate.net

Similarly, physiologically-based pharmacokinetic (PBPK) models in rats have been developed and validated with experimental data. nih.goviapchem.org These models can predict tissue-specific concentrations of oseltamivir acid and have been scaled up to predict human pharmacokinetics, thereby aiding in the translation of animal data to clinical scenarios. nih.goviapchem.org

In Vitro Pharmacokinetic Studies (e.g., Microsomal Stability, Plasma Protein Binding)

In vitro studies provide fundamental pharmacokinetic data for oseltamivir acid.

Microsomal Stability: Oseltamivir acid is metabolically stable and is not further metabolized by cytochrome P450 isoforms or glucuronyl transferases. drugbank.comroche.com Studies using liver microsomes have confirmed the stability of phosphonate (B1237965) congeners of oseltamivir, which are also potent neuraminidase inhibitors. nih.gov

Plasma Protein Binding: The binding of oseltamivir acid to plasma proteins is low. In humans, the binding of oseltamivir acid to plasma protein is negligible, at approximately 3%. drugbank.comroche.comfda.gov In research models, studies with a novel oral anti-influenza drug candidate, AV5080, which is structurally related to oseltamivir, showed relatively low binding to both rat (31.3%) and human (35.0%) plasma proteins. oup.com The low protein binding suggests that clinically significant drug displacement interactions are unlikely. roche.com

Table 2: In Vitro Pharmacokinetic Properties of Oseltamivir Acid

Parameter Finding Species Reference
Plasma Protein Binding ~3% Human drugbank.comroche.comfda.gov
Microsomal Stability Stable, not a substrate for CYP450 or glucuronyl transferases Human drugbank.comroche.com

Enzyme Induction and Inhibition Studies in Research Systems (e.g., Cytochrome P450, Esterases)

Cytochrome P450 (CYP) Enzymes: In vitro studies have consistently demonstrated that neither the prodrug oseltamivir nor its active metabolite, oseltamivir acid, are substrates for or inhibitors of cytochrome P450 isoforms. drugbank.comroche.comfda.gov This indicates a low potential for drug-drug interactions mediated by the CYP enzyme system. Co-administration with cimetidine, a non-specific inhibitor of CYP isoforms, did not affect the plasma levels of oseltamivir or oseltamivir acid. fda.gov

Esterases: Oseltamivir is a prodrug that is hydrolyzed by carboxylesterases to form the active oseltamivir acid. dovepress.comnih.gov Human carboxylesterase 1 (hCE1), predominantly found in the liver, is the primary enzyme responsible for this conversion. dovepress.comnih.gov The expression of carboxylesterases can be influenced by factors that also affect cytochrome P450 enzymes, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov Some studies have investigated the effect of co-administered drugs on esterase activity. For example, dexamethasone, a moderate inducer of CYP3A4, has shown conflicting effects on carboxylesterases in different studies, with some suggesting weak inhibition and others a slight induction. dovepress.com

Discovery and Preclinical Development Principles of Neuraminidase Inhibitors Exemplified by Oseltamivir

Rational Drug Design Based on Sialic Acid Analogues

The development of oseltamivir (B103847) is a prime example of rational drug design, a process that begins with a deep understanding of a biological target and its natural ligand. nih.gov The target, in this case, is the neuraminidase enzyme of the influenza virus, which plays a critical role in the virus's life cycle. rsc.org Neuraminidase cleaves terminal sialic acid (also known as N-acetylneuraminic acid) residues from glycoproteins on the surface of infected host cells. khanacademy.orgchimia.ch This action allows newly formed virus particles, or virions, to be released and infect other cells, thus propagating the infection. rsc.orgchimia.ch

Scientists hypothesized that by inhibiting this enzyme, the release of new virions could be blocked, effectively halting the spread of the virus. wikipedia.org The starting point for designing such an inhibitor was the enzyme's natural substrate, sialic acid. mdpi.com The structure of sialic acid was used as a template for creating inhibitor molecules. asm.org

A key strategy in this process was the design of "transition-state analogues." khanacademy.org During the enzymatic cleavage of sialic acid, the molecule passes through a high-energy, unstable transition state. Oseltamivir was designed to be a stable molecule that closely mimics this transition state structure. khanacademy.org Because enzymes bind most tightly to the transition state of the reaction they catalyze, a stable analogue of this state can act as a potent competitive inhibitor, binding to the enzyme's active site with high affinity and preventing the natural substrate from binding. khanacademy.org Oseltamivir, therefore, functions as a sialic acid analogue that competitively inhibits the neuraminidase enzyme. khanacademy.orgasm.org

Structure-Based Drug Design Principles Applied to Oseltamivir Discovery

The discovery of oseltamivir was significantly accelerated by the application of structure-based drug design, which relies on the three-dimensional structural information of the target protein. nih.govnih.gov By the time oseltamivir was being developed, researchers had access to high-resolution X-ray crystal structures of the influenza virus neuraminidase. benthamdirect.combenthamdirect.com These structures provided a detailed map of the enzyme's active site—the specific region where sialic acid binds and is cleaved. mdpi.com

This structural information allowed for the visualization of the precise interactions between the enzyme and its substrate. plos.org Researchers could identify key amino acid residues in the active site that were crucial for binding. nih.govplos.org Using computational modeling and docking studies, scientists could then design and modify potential inhibitor molecules in silico to optimize their fit within this active site. benthamdirect.com The goal was to create a compound that not only mimicked the shape of the sialic acid transition state but also formed strong, favorable interactions with the surrounding amino acid residues, thereby increasing its binding affinity and inhibitory potency. plos.org

Oseltamivir was engineered with specific chemical groups positioned to interact with conserved residues in the neuraminidase active site. nih.gov For instance, its carboxylate group forms a salt bridge with a key arginine residue, its amino group interacts with acidic residues, and its hydrophobic pentyl ether side chain fits into a newly identified hydrophobic pocket in the active site, an interaction not utilized by the natural substrate. wikipedia.orgplos.org This structure-guided approach was instrumental in transforming the initial concept of a sialic acid analogue into a highly potent and selective inhibitor. nih.govnih.gov

Identification of Lead Compounds and Optimization Strategies in Early Research

The journey to oseltamivir began with the identification of lead compounds, which are molecules showing the desired biological activity but often requiring refinement to become a viable drug. numberanalytics.com For neuraminidase inhibitors, a naturally occurring, weak inhibitor and sialic acid analogue, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en), served as an early template. nih.gov The initial lead compounds were carbocyclic analogues designed to be more stable and drug-like than the initial template. nih.gov

The synthesis of oseltamivir by Gilead Sciences originally used (-)-shikimic acid as a starting material. nih.gov Shikimic acid was an advantageous starting point because it already contained the necessary carbocyclic core with the correct stereochemistry, simplifying the synthesis process. nih.gov

Once an initial lead compound was identified, it underwent extensive optimization. This process involves a structure-activity relationship (SAR) analysis, where chemists systematically modify parts of the molecule and test the biological activity of each new analogue. numberanalytics.com For oseltamivir, a key optimization was the introduction of a bulky, hydrophobic 3-pentyloxy side chain. wikipedia.org Structure-based design revealed a hydrophobic pocket in the neuraminidase active site that was not occupied by the natural substrate. By adding the pentyl ether group to the cyclohexene (B86901) scaffold of the lead compound, researchers created a molecule that could sit in this pocket, significantly increasing its binding affinity and inhibitory power. wikipedia.org Further modifications, such as converting the carboxylic acid to an ethyl ester, created the prodrug oseltamivir phosphate (B84403), which improved the compound's oral bioavailability. chimia.chnih.gov Computational tools, including QSAR analysis and molecular dynamics simulations, were also employed to predict the properties of new analogues and guide the optimization process. numberanalytics.com

Compound StageKey Structural FeaturePurpose of ModificationReference
Starting Material(-)-Shikimic AcidProvided the core carbocyclic ring with correct stereochemistry. nih.gov
Initial Lead ConceptSialic Acid Analogue (e.g., Neu5Ac2en)Acted as a template for a competitive inhibitor that mimics the natural substrate. nih.gov
Optimized CoreCarbocyclic (cyclohexene) ringIncreased chemical stability compared to the lead concept. nih.gov
Key OptimizationAddition of a 3-pentyloxy groupOccupied a hydrophobic pocket in the enzyme's active site to dramatically increase binding affinity. wikipedia.org
Final Prodrug FormEthyl ester (Oseltamivir Phosphate)Improved oral bioavailability; the ester is converted in the liver to the active form, oseltamivir carboxylate. chimia.chnih.gov

Early Research on Combination Therapies (in vitro and preclinical studies)

Even during its early development, researchers explored the potential of using oseltamivir in combination with other antiviral agents. The rationale for combination therapy is to enhance efficacy, potentially by targeting different stages of the viral life cycle, and to lower the probability of developing drug-resistant virus strains. plos.orgplos.org These early studies were conducted in laboratory settings (in vitro) and in animal models (preclinical).

Several studies demonstrated that combining oseltamivir with other compounds could lead to synergistic or additive effects against influenza viruses.

With Ribavirin: In studies using mice infected with highly pathogenic H5N1 influenza virus, combination therapy of oseltamivir with ribavirin, a broad-spectrum antiviral agent, was found to be protective. nih.gov

With Amantadine (B194251): A triple combination of amantadine, ribavirin, and oseltamivir was shown to be highly active and synergistic in vitro against influenza A strains that were resistant to either amantadine or oseltamivir alone. plos.org

With Favipiravir: Preclinical studies in mice showed that combining oseltamivir with favipiravir, a viral RNA polymerase inhibitor, could be synergistic in reducing mortality and weight loss, although the effect on lung virus titers was variable. plos.orgmedscape.com

With Nitazoxanide (B1678950): In ferret models, the combination of oseltamivir and nitazoxanide given as a prophylactic treatment significantly lowered virus shedding compared to either drug used as a monotherapy. plos.org

With Itraconazole: In vitro studies using human lung cells showed that combining oseltamivir with itraconazole, an antifungal that also shows antiviral activity, could achieve a greater than 90% inhibition of the influenza virus at concentrations where the individual drugs were less effective. mdpi.com

These preclinical findings provided a strong foundation for further investigation into combination antiviral strategies for treating influenza.

CombinationStudy ModelVirus Strain(s)Key Preclinical FindingReference
Oseltamivir + RibavirinMiceH5N1Combination therapy was significantly protective and reduced mortality. nih.gov
Oseltamivir + Amantadine + RibavirinIn vitro (MDCK cells)Drug-resistant H1N1, H3N2, H5N1The triple combination showed synergistic activity against resistant strains. plos.org
Oseltamivir + FavipiravirMiceA(H1N1)pdm09Combination did not show an added benefit for reducing lung titers but did for reducing mortality. plos.org
Oseltamivir + NitazoxanideFerretsA(H5N9)Prophylactic combination treatment resulted in significantly lower virus shedding. plos.org
Oseltamivir + ItraconazoleIn vitro (Calu-3 cells)pdm09, PanamaCombination treatment achieved ≥90% viral inhibition at lower concentrations than single drugs. mdpi.com

Future Research Directions in Oseltamivir Acid Chemistry and Biology

Design of Novel Oseltamivir (B103847) Acid Analogues with Enhanced Binding Characteristics or Resistance Profiles

The emergence of oseltamivir-resistant influenza strains has necessitated the continuous design and synthesis of novel oseltamivir acid analogues. A primary strategy involves modifying the oseltamivir scaffold to exploit additional binding pockets within the neuraminidase (NA) active site, thereby enhancing potency and overcoming resistance. A key area of focus is the 150-cavity, a flexible loop region (residues 147–152) adjacent to the active site that is open in group-1 NAs (e.g., H1N1, H5N1) but closed in group-2 NAs. nih.gov

Another approach focuses on enhancing interactions with conserved residues in the active site. Molecular dynamics simulations have revealed that the interaction between oseltamivir and residue R118 can be weakened by a water-mediated hydrogen bond instead of a direct one. vumc.orgnih.gov Therefore, modifying the oseltamivir structure to promote a stronger, direct interaction with R118 is a rational design strategy to increase drug affinity and counteract resistance mutations. vumc.orgnih.gov

Table 1: Examples of Novel Oseltamivir Acid Analogues

Compound Modification Target Reported Activity Enhancement
Compound 6k 4-((r)-2-methylpyrrolidin-1-yl) benzyl (B1604629) group at C5-NH2 Group-2 NAs (H3N2) Nearly 3-fold vs. oseltamivir carboxylate against H3N2 virus. nih.gov
Compound 43b 3-floro-4-cyclopentenylphenzyl moiety at C5-NH2 H274Y mutant NA 62.70-fold vs. oseltamivir carboxylate against H5N1-H274Y. researchgate.net
Compound 17a Hydrazide fragment at C5-NH2 H274Y mutant NA 203-fold vs. oseltamivir carboxylate against H5N1-H274Y. researchgate.net

Exploration of Allosteric Inhibition Mechanisms for Neuraminidase

Beyond the active site, future research is increasingly directed towards understanding and exploiting allosteric sites on the influenza neuraminidase. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This approach offers a promising strategy to combat resistance, as allosteric sites are often more conserved than the rapidly mutating active site.

Studies have identified mutations distant from the oseltamivir binding site that confer resistance, suggesting the presence of allosteric communication networks within the NA protein. wikipedia.org For example, the formation of a hydrophobic pocket involving an allosteric interaction between E276 and R224 is important for accommodating oseltamivir's pentyl group; mutations can disrupt this pocket. nih.gov Furthermore, deep mutational scanning has identified an allosteric mutation that confers resistance to oseltamivir, zanamivir (B325), and peramivir (B1663781), potentially by interfering with the tetramerization of the NA protein, which is crucial for its function. nih.gov

Computational simulations have suggested the existence of an "electrostatic binding funnel" that guides oseltamivir to the active site. wikipedia.org Mutations located along this pathway could represent a novel allosteric mechanism of resistance by disrupting the drug's passage to its binding site. wikipedia.org Identifying and characterizing these allosteric pockets through advanced computational and experimental techniques is a key future direction. The development of molecules that specifically target these sites could lead to a new class of NA inhibitors that are less susceptible to classic resistance mutations and could potentially be used in combination with active-site inhibitors. researchgate.net

Development of New and Efficient Synthetic Methodologies for Carbocyclic Antivirals

The chemical synthesis of oseltamivir and other carbocyclic antivirals is complex, often requiring multi-step processes. The original industrial synthesis of oseltamivir phosphate (B84403) relied on (-)-shikimic acid, a natural product with limited and variable supply, making the drug expensive and subject to shortages. acs.orgnih.gov This dependency has driven extensive research into developing new, more efficient, and scalable synthetic routes that are independent of shikimic acid.

Future research in this area focuses on several key strategies. One major avenue is the use of readily available starting materials and novel catalytic methods. Diels-Alder reactions, for example, have been explored as a powerful tool for constructing the core cyclohexene (B86901) ring of oseltamivir. nih.gov Other approaches have utilized starting materials like 1,3-butadiene (B125203) and acrylic acid, or have involved the transformation of aromatic rings through desymmetrization concepts. wikipedia.org

Significant efforts are also being made to improve the efficiency of existing steps and to develop "azide-free" syntheses. nih.gov The use of azide (B81097) intermediates in chemical synthesis can pose safety risks on an industrial scale. New methodologies are being developed to introduce the crucial amino groups without relying on azides. nih.gov Furthermore, the use of chiral building blocks, such as (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, provides a versatile starting point for preparing various carbocyclic nucleosides. research-archive.org Methodologies like ring-closing metathesis are also being refined to create key carbocyclic intermediates efficiently. bmj.com The continuous development of these synthetic strategies is crucial for ensuring a stable and cost-effective supply of oseltamivir and for facilitating the synthesis of new carbocyclic antiviral drug candidates.

Advanced Computational Modeling for Drug Design and Resistance Prediction

Advanced computational modeling has become an indispensable tool in the study of oseltamivir acid, particularly for understanding resistance mechanisms and guiding the design of new inhibitors. mazums.ac.ir Molecular dynamics (MD) simulations and free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are extensively used to probe the interactions between oseltamivir and neuraminidase at an atomic level. mazums.ac.iroup.com

These computational approaches can elucidate how specific mutations, such as H274Y and N294S, lead to drug resistance. mazums.ac.iroup.com For instance, simulations have shown that the H274Y mutation can cause a reorientation of residue E276, leading to a conformational change in the active site that weakens oseltamivir binding. oup.com Similarly, studies have revealed that the loss of polar interactions is a key source of resistance for both H274Y and N294S mutations. mazums.ac.ir By calculating the binding free energies of oseltamivir to both wild-type and mutant NA, researchers can predict which mutations are likely to cause resistance. oup.com

Future research will leverage these computational tools for several purposes:

Resistance Prediction: Proactively identifying potential drug-resistant mutations before they become prevalent in the population. oup.com This allows for the preemptive design of second-generation inhibitors that are active against these predicted mutants.

Rational Drug Design: Using the detailed structural and energetic information from simulations to design novel oseltamivir analogues. nih.gov For example, by identifying weak points in the drug-enzyme interaction, such as the water-mediated hydrogen bond with R118, computational models can guide chemists to modify the drug to form stronger, more stable interactions. vumc.orgnih.gov

Elucidating Binding Pathways: Large-scale MD simulations can map the entire binding process of oseltamivir to NA, identifying metastable states and multiple binding pathways. nih.gov This detailed understanding can reveal new opportunities for inhibitor improvement. nih.gov

Table 2: Computational Methods in Oseltamivir Research

Computational Method Application Key Findings
Molecular Dynamics (MD) Simulations Simulating the dynamic movement and interactions of the drug-enzyme complex. mazums.ac.iroup.com Revealed conformational changes in NA residues (e.g., E276) caused by resistance mutations (e.g., H274Y). oup.com
MM/PBSA & MM/GBSA Calculating and ranking the binding free energies of oseltamivir to wild-type and mutant NA. mazums.ac.ir Predicted that H274Y and N294S mutations would cause significant resistance to oseltamivir. mazums.ac.ir
Free Energy Decomposition Pinpointing the contribution of individual amino acid residues to the overall binding energy. mazums.ac.ir Identified the loss of polar interactions as a key driver of resistance in H274Y and N294S mutants. mazums.ac.ir
Markov State Model (MSM) Analyzing large-scale simulation data to identify metastable states and binding pathways. nih.gov Identified multiple binding pathways and new stable bound states, offering insights for improving NA inhibitors. nih.gov

Investigating Non-Antiviral Biological Activities of Oseltamivir Acid in Research Contexts

While oseltamivir acid is known for its role as a neuraminidase inhibitor, emerging research is exploring its biological activities beyond its antiviral effects. These investigations reveal potential off-target effects and new therapeutic possibilities.

One significant area of research is the interaction of oseltamivir with human sialidases. An experimental study found that oseltamivir may unintentionally inhibit human Sialidase-1 and Sialidase-2, which are structurally similar to viral neuraminidase. research-archive.org This off-target inhibition could be linked to some of the side effects observed with the drug. research-archive.org Another study suggests that oseltamivir's reduction of human endogenous sialidase activity may be responsible for delayed adverse reactions, including the suppression of pro-inflammatory cytokines and antibody production. nih.gov

There is also growing interest in the anti-cancer potential of oseltamivir. Studies have reported that oseltamivir can inhibit the proliferation and metastasis of various cancer cell lines, including liver, pancreatic, and breast cancer cells. frontiersin.org In liver cancer cells, oseltamivir was shown to induce apoptosis and autophagy. spandidos-publications.com A nationwide cohort study found that hepatocellular carcinoma (HCC) patients who had previously used oseltamivir had a significantly lower cancer stage at diagnosis, possibly due to the drug's ability to attenuate the migration and invasion of cancer cells. frontiersin.org

Furthermore, research has identified a novel off-target effect on platelet biology. Oseltamivir may inhibit platelet desialylation, a process that marks platelets for clearance from circulation. haematologica.org By halting this process, oseltamivir could prolong platelet lifespan. This has led to clinical interest in its potential application for treating thrombocytopenia. haematologica.org A database analysis of hospitalized patients showed a significant average increase in platelet counts following treatment with oseltamivir. haematologica.org

Finally, the neuropsychiatric effects of oseltamivir are a subject of ongoing research, with studies investigating whether these events are caused by the drug itself or the influenza infection. vumc.orgoup.com These diverse research avenues indicate that the biological profile of oseltamivir acid is more complex than previously understood, opening up new lines of inquiry for its use in non-antiviral contexts.

Q & A

Q. What are the established synthetic pathways for oseltamivir acid hydrochloride, and how do they impact yield and scalability?

The synthesis of this compound involves chemoenzymatic methods and patented intermediates. A key approach utilizes toluene dioxygenase-mediated dihydroxylation of ethyl benzoate, followed by hetero-Diels-Alder cycloaddition and acetamido functionalization, achieving formal synthesis in ten steps . Patent data highlight improvements in preparation technologies, such as intermediates like oseltamivir acid methyl ester hydrochloride, which is enzymatically converted to the active metabolite via carboxyl esterase 1 (CES1) . Scalability challenges arise from stereochemical control and purification of intermediates.

Q. How is this compound metabolized in vitro, and what methodologies are used to study CES1-mediated conversion?

Oseltamivir acid methyl ester hydrochloride, a prodrug, is hydrolyzed by CES1 in liver microsomes or plasma. Researchers use LC-MS/MS to quantify metabolites, with isotopic standards (e.g., deuterated oseltamivir acid) ensuring accuracy in kinetic assays . In vitro studies often employ recombinant CES1 enzymes or hepatocyte models to measure conversion rates, with adjustments for pH and co-factors (e.g., calcium) to mimic physiological conditions .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

Stability-indicating HPLC with UV detection is widely used, as validated in degradation studies (e.g., alkaline conditions at 80°C). Pharmacopeial methods specify column parameters (C18, 5 µm) and mobile phases (phosphate buffer:acetonitrile, 85:15 v/v) to separate oseltamivir acid from degradation products like cyclohexenyl derivatives . Mass spectrometry with deuterated internal standards (e.g., oseltamivir-d3 acid) improves sensitivity for low-concentration pharmacokinetic samples .

Advanced Research Questions

Q. How do degradation kinetics of this compound vary under alkaline vs. acidic conditions, and what kinetic models apply?

Alkaline degradation follows pseudo-first-order kinetics, with rate constants increasing exponentially above pH 9.0. A validated HPLC method revealed a degradation half-life of 8.2 hours at pH 12 and 80°C, producing valine and cyclohexene byproducts . Acidic conditions (pH < 3) show slower degradation, dominated by hydrolysis of the ester moiety. Arrhenius plots are used to predict shelf-life under storage conditions .

Q. What experimental strategies resolve contradictions in CES1 activity across in vitro and in vivo models?

Discrepancies arise from interspecies CES1 variability (e.g., human vs. rodent isoforms) and matrix effects (plasma vs. tissue homogenates). To address this:

  • Use species-specific recombinant CES1 in kinetic assays .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data .
  • Validate findings with deuterated tracers (e.g., [²H₅]-oseltamivir hydrochloride) in humanized mouse models .

Q. How can isotopic labeling techniques improve tracking of this compound in metabolic flux studies?

Deuterated analogs (e.g., [¹³C,²H₃]-oseltamivir acid) enable precise quantification of metabolite distribution via LC-MS/MS. Stable isotopes mitigate matrix interference in complex biological samples, such as blood spots or hepatocyte lysates . For enzyme mechanism studies, ¹⁸O-labeled water combined with MS/MS fragmentation identifies hydrolysis sites .

Q. What methodologies characterize impurities in this compound batches, and how are they controlled?

Impurity profiling employs HPLC-UV/HRMS to detect diastereomers (e.g., (3R,4S,5R)-oseltamivir hydrochloride) and synthesis byproducts. Limits for specified impurities (e.g., ≤0.15% for any single unknown) follow ICH guidelines . Accelerated stability studies (40°C/75% RH for 6 months) correlate impurity formation with storage conditions .

Q. How do structural modifications of this compound impact neuraminidase binding affinity?

Molecular docking and surface plasmon resonance (SPR) assays compare analogs. Modifications at the C4 acetamido group reduce binding to H1N1 neuraminidase (ΔΔG > 2 kcal/mol), while ester-to-acid conversion enhances potency (IC₅₀ shift from 1.2 nM to 0.3 nM) . X-ray crystallography of enzyme-inhibitor complexes identifies critical hydrogen bonds with Arg152 and Glu119 .

Q. What clinical pharmacokinetic challenges arise when co-administering this compound with other antivirals?

Drug-drug interaction studies use human liver microsomes to assess CES1 inhibition. For example, baloxavir acid co-administration alters oseltamivir’s AUC₀–last due to delayed absorption, requiring adjusted sampling times in terminal phases . Population pharmacokinetic models incorporate covariates like renal function and age to optimize dosing .

Q. How can chemoenzymatic synthesis routes be optimized for greener production of this compound?

Biocatalytic steps (e.g., dioxygenase-mediated dihydroxylation) reduce reliance on chiral auxiliaries. Solvent screening (e.g., switch from THF to cyclopentyl methyl ether) improves E-factors by 30%. Continuous flow reactors enhance diastereomeric excess (de > 98%) and throughput .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.